Product packaging for Sodium itaconate(Cat. No.:CAS No. 5363-69-9)

Sodium itaconate

Cat. No.: B3053419
CAS No.: 5363-69-9
M. Wt: 174.06 g/mol
InChI Key: IZZSMHVWMGGQGU-UHFFFAOYSA-L
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Description

Sodium itaconate is the sodium salt of itaconic acid, a prominent metabolite derived from the tricarboxylic acid (TCA) cycle in activated immune cells. It serves as a critical tool for researchers studying immunometabolism, particularly the interplay between metabolic shifts and immune responses in macrophages. As an immunomodulator, this compound exhibits potent anti-inflammatory effects . Its mechanisms of action are multifaceted. It functions as a succinate dehydrogenase (SDH) inhibitor , which helps to mitigate the pro-inflammatory responses driven by succinate accumulation . Furthermore, itaconate can activate the Nrf2 pathway , a key regulator of the antioxidant response, thereby protecting cells from excessive inflammation and oxidative stress . Its electrophilic nature allows it to modify cysteine residues on target proteins, such as KEAP1, through a Michael addition reaction, influencing various inflammatory signaling pathways . Beyond its immunomodulatory roles, this compound possesses antibacterial properties . Itaconate has been shown to inhibit the growth of intracellular pathogens like Mycobacterium tuberculosis by targeting multiple enzymes in the bacterium's central carbon metabolism, including isocitrate lyase (ICL) . This makes it a compound of interest in host-directed therapy research for infectious diseases. Presented as a white solid with a molecular formula of C5H4Na2O4 and a molecular weight of 174.06 g/mol , this compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Na2O4 B3053419 Sodium itaconate CAS No. 5363-69-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-methylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZSMHVWMGGQGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97-65-4 (Parent)
Record name Butanedioic acid, 2-methylene-, sodium salt (1:2)
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DSSTOX Substance ID

DTXSID5063817
Record name Disodium methylenesuccinate
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Molecular Weight

174.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-69-9
Record name Butanedioic acid, 2-methylene-, sodium salt (1:2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium methylenesuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium methylenesuccinate
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Mechanistic Basis of Sodium Itaconate S Biological Actions

Covalent Modifications of Proteins: Itaconation (2,3-Dicarboxypropylation)

A key mechanism through which itaconate exerts its biological effects is via the covalent modification of proteins, a process termed "itaconation" or "2,3-dicarboxypropylation". physiology.org This post-translational modification occurs due to the electrophilic nature of the α,β-unsaturated carboxylic acid structure of itaconate, which allows it to react with nucleophilic residues on proteins. pku.edu.cn

The primary targets for itaconation are the thiol groups of cysteine residues, which are modified through a Michael addition reaction. nih.govportlandpress.com This reaction results in the formation of a stable thioether bond, leading to the addition of a 2,3-dicarboxypropyl group to the protein. physiology.org This modification can alter the protein's structure, charge, and ultimately its function. portlandpress.com Numerous proteins have been identified as targets for itaconation, including enzymes involved in metabolism and inflammatory signaling pathways. nih.govnih.gov

More recently, a novel form of itaconation has been discovered involving the acylation of lysine (B10760008) residues. acs.orgnih.gov In this mechanism, itaconate is first converted to itaconyl-CoA. pku.edu.cn This activated form of itaconate can then react with the ε-amino group of lysine residues, resulting in lysine itaconylation. acs.orgnih.gov The discovery of lysine itaconylation expands the repertoire of itaconate's regulatory mechanisms, suggesting a broader impact on cellular processes than previously understood. acs.org

Table 1: Overview of Itaconation (2,3-Dicarboxypropylation)

Feature Description Key Protein Targets
Modification Type Covalent addition of a 2,3-dicarboxypropyl group. physiology.org Cysteine and Lysine residues. nih.govnih.gov
Mechanism Michael addition to cysteine thiols; Acylation of lysine amino groups via itaconyl-CoA. pku.edu.cnnih.gov Enzymes, signaling proteins, histones. nih.govacs.org
Functional Consequence Alteration of protein structure, charge, and activity. portlandpress.com Modulation of metabolism and inflammation. nih.gov

Modulation of Enzyme Activity

Sodium itaconate's ability to covalently modify proteins and act as a structural mimic of other metabolites allows it to modulate the activity of a range of critical enzymes. These interactions are central to its antimicrobial and immunomodulatory functions.

Itaconate is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.gov SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov The inhibition of SDH by itaconate is a competitive mechanism, where itaconate acts as a structural analog of the enzyme's natural substrate, succinate. nih.govnih.gov This competitive inhibition leads to the accumulation of succinate within the cell, a metabolic signature of inflammatory macrophages. nih.govnih.gov The Ki value for itaconate as an inhibitor of SDH has been reported to be approximately 0.22 mM. nih.gov By inhibiting SDH, itaconate can modulate mitochondrial respiration and the production of reactive oxygen species (ROS), thereby influencing inflammatory responses. nih.gov

Table 2: Itaconate Inhibition of Succinate Dehydrogenase (SDH)

Parameter Description
Enzyme Succinate Dehydrogenase (SDH) / Mitochondrial Complex II. nih.gov
Mechanism of Inhibition Competitive. nih.govnih.gov
Basis of Inhibition Itaconate is a structural analog of succinate. nih.gov
Kinetic Parameter (Ki) ~0.22 mM. nih.gov
Metabolic Consequence Accumulation of intracellular succinate. nih.govnih.gov
Functional Outcome Modulation of mitochondrial respiration and inflammatory signaling. nih.gov

Itaconate has been shown to target and inhibit several key enzymes in the glycolytic pathway through covalent modification. nih.gov This inhibition of glycolysis is a significant aspect of its anti-inflammatory effects. nih.gov

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): A cell-permeable derivative of itaconate, 4-octyl itaconate (4-OI), has been demonstrated to directly alkylate a specific cysteine residue (Cys22) on GAPDH, leading to a decrease in its enzymatic activity. nih.gov This modification blocks the glycolytic flux at the level of GAPDH. nih.gov

Aldolase (B8822740) A (ALDOA): Itaconate can modify cysteine residues on ALDOA, leading to a reduction in its enzymatic activity. nih.gov This inhibition contributes to the suppression of glycolysis, resulting in decreased glucose consumption and lactate (B86563) production. nih.gov

Table 3: Itaconate's Impact on Glycolytic Enzymes

Enzyme Modified Residue(s) Effect on Activity Reference
GAPDH Cys22 (by 4-OI) Inhibition nih.gov
ALDOA Cysteine residues Inhibition nih.gov
LDHA Cysteine residues Inhibition nih.gov

The antimicrobial activity of itaconate is, in part, attributed to its ability to inhibit isocitrate lyase (ICL), a crucial enzyme in the glyoxylate (B1226380) shunt of many bacteria, including Mycobacterium tuberculosis. nih.govrsc.orgnih.gov The glyoxylate shunt is essential for these microorganisms to utilize fatty acids as a carbon source, particularly during infection. nih.gov Itaconate acts as a covalent inhibitor of ICL by forming an adduct with a catalytic cysteine residue within the enzyme's active site. nih.govrsc.org This irreversible inhibition disrupts the metabolic flexibility of the bacteria, hindering their growth and survival within the host. nih.gov

While less extensively characterized than its other targets, itaconate has been reported to inhibit inosine (B1671953) monophosphate (IMP) dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, as well as various signaling processes. The inhibition of IMPDH by itaconate would therefore have significant consequences for cell proliferation and function. Further research is needed to fully elucidate the mechanism and biological significance of this interaction.

Itaconate can be metabolically activated to itaconyl-CoA, which then interacts with and inhibits the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). nih.govnih.gov MUT is a key enzyme in the catabolism of odd-chain fatty acids and certain amino acids, catalyzing the conversion of methylmalonyl-CoA to succinyl-CoA. taylorandfrancis.com Itaconyl-CoA acts as a suicide inactivator of MUT, forming a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme. nih.gov This irreversible inhibition disrupts the MUT pathway, leading to the accumulation of methylmalonyl-CoA and impacting cellular metabolism. nih.gov

Table 4: Summary of Additional Enzyme Targets of Itaconate

Enzyme Active Form of Itaconate Mechanism of Inhibition Biological Context
Isocitrate Lyase (ICL) Itaconate Covalent modification of catalytic cysteine Antimicrobial (Bacteria)
Inosine Monophosphate (IMP) Dehydrogenase Itaconate Inhibition (mechanism under investigation) Immunomodulation
Methylmalonyl-CoA Mutase (MUT) Itaconyl-CoA Suicide inactivation, formation of a stable biradical adduct Immunometabolism

Ten-Eleven Translocation (TET) DNA Dioxygenase (e.g., TET2) Inhibition

Recent studies have identified itaconate as a potent inhibitor of the Ten-Eleven Translocation (TET) family of DNA dioxygenases, with a particular focus on TET2. unc.edunih.govnih.gov TET enzymes play a crucial role in DNA demethylation, a fundamental epigenetic modification that regulates gene expression. The catalytic activity of TET enzymes is dependent on the co-substrate α-ketoglutarate (α-KG). unc.edunih.gov

Itaconate's inhibitory action stems from its structural similarity to α-KG, allowing it to competitively bind to the same site on TET2. unc.edunih.gov This binding effectively blocks the catalytic activity of the enzyme. unc.edunih.gov In the context of inflammation, such as that induced by lipopolysaccharide (LPS), the resulting inhibition of TET activity leads to altered DNA methylation patterns. unc.edu Transcriptome analysis has revealed that TET2 is a major target through which itaconate suppresses the expression of LPS-induced genes, including those regulated by the NF-κB and STAT signaling pathways. unc.edunih.govnih.gov By inhibiting TET2, itaconate can dampen inflammatory responses, as demonstrated by reduced levels of 5-hydroxymethylcytosine (B124674) (5hmC), a product of TET activity, and protection against lethal endotoxemia in preclinical models. unc.edu

Feature Description References
Target Enzyme Ten-Eleven Translocation (TET) DNA Dioxygenases (specifically TET2) unc.edunih.govnih.gov
Mechanism of Inhibition Competitive binding to the α-ketoglutarate (α-KG) binding site on TET2 unc.edunih.gov

| Consequence of Inhibition | - Inhibition of TET2 catalytic activity

  • Altered DNA methylation levels
  • Downregulation of TET2-regulated inflammatory genes | unc.edunih.gov | | Affected Signaling Pathways | NF-κB and STAT signaling pathways | unc.edunih.govnih.gov |
  • Transcriptional Regulation through Signaling Pathways

    This compound exerts significant control over gene expression by modulating key signaling pathways that are central to the inflammatory and antioxidant responses. These pathways involve a complex interplay of transcription factors and their regulators, which are directly or indirectly influenced by itaconate.

    A primary mechanism by which itaconate exerts its anti-inflammatory and antioxidant effects is through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govdundee.ac.ukresearchgate.net Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.govresearchgate.net

    Itaconate, being an electrophilic molecule, can directly modify proteins through the alkylation of cysteine residues. nih.govdundee.ac.uk It has been demonstrated that itaconate alkylates several cysteine residues on KEAP1, including Cys151, Cys257, Cys273, Cys288, and Cys297. nih.govdundee.ac.uk This modification of KEAP1 impairs its ability to target Nrf2 for degradation. researchgate.net Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and anti-inflammatory genes. nih.govresearchgate.net

    Feature Description References
    Target Protein Kelch-like ECH-associated protein 1 (KEAP1) nih.govdundee.ac.ukresearchgate.net
    Mechanism of Action Alkylation of specific cysteine residues on KEAP1 (Cys151, Cys257, Cys273, Cys288, Cys297) nih.govdundee.ac.uk

    | Downstream Effect | - Stabilization and accumulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

  • Nuclear translocation of Nrf2
  • Increased expression of Nrf2-dependent antioxidant and anti-inflammatory genes | nih.govresearchgate.net |
  • Itaconate also regulates inflammatory gene expression through the Activating Transcription Factor 3 (ATF3)/IκBζ axis. nih.govnih.govwustl.eduresearchgate.net ATF3 is a transcription factor that is induced under cellular stress conditions and often acts as a transcriptional repressor. nih.gov IκBζ, on the other hand, is a nuclear protein that is essential for the expression of a subset of inflammatory genes, including IL-6. nih.gov

    Research has shown that itaconate and its cell-permeable derivatives promote the expression of ATF3. nih.gov Subsequently, ATF3 acts as a negative regulator of IκBζ, leading to the suppression of IκBζ-dependent inflammatory gene expression. nih.govnih.gov This inhibitory effect of itaconate on the IκBζ-ATF3 inflammatory axis has been shown to be independent of Nrf2 activation. nih.govwustl.edu The electrophilic nature of itaconate and its derivatives plays a role in this regulatory pathway. nih.gov

    Feature Description References

    | Key Proteins | - Activating Transcription Factor 3 (ATF3)

  • IκBζ | nih.govnih.govwustl.eduresearchgate.net | | Mechanism of Action | - Itaconate induces the expression of ATF3
  • ATF3 negatively regulates the induction of IκBζ protein | nih.govnih.gov | | Functional Outcome | Selective inhibition of secondary transcriptional responses to toll-like receptor stimulation, including the suppression of IκBζ-dependent cytokines like IL-6 | nih.govwustl.edu | | Nrf2-Dependence | Independent of Nrf2 activation | nih.govwustl.edu |
  • Regulation of Inflammasome Activation

    Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines such as IL-1β and IL-18. This compound has been identified as a key regulator of inflammasome activation, particularly the NLRP3 inflammasome. nih.govnih.govox.ac.ukresearchgate.netresearchgate.net

    The NLRP3 inflammasome is activated by a wide range of stimuli and is implicated in numerous inflammatory diseases. Itaconate and its derivatives have been shown to inhibit NLRP3 inflammasome activation. nih.govnih.govox.ac.uk One of the proposed mechanisms for this inhibition is the direct modification of NLRP3 by itaconate. ox.ac.ukresearchgate.net

    Specifically, itaconate has been found to alkylate a particular cysteine residue (C548) on NLRP3. ox.ac.ukresearchgate.net This modification inhibits the interaction between NLRP3 and NEK7, a crucial step in the activation of the NLRP3 inflammasome. ox.ac.uk By disrupting this interaction, itaconate effectively blocks the downstream events of inflammasome assembly and activation, leading to reduced caspase-1 activation and subsequent maturation and release of IL-1β. nih.govox.ac.uk Studies have shown that in the absence of endogenous itaconate, NLRP3 inflammasome activation is enhanced. ox.ac.uk

    Feature Description References
    Target Complex Nucleotide-Binding Oligomerization Domain-Like Receptor Protein 3 (NLRP3) Inflammasome nih.govnih.govox.ac.ukresearchgate.netresearchgate.net

    | Mechanism of Inhibition | - Direct alkylation of NLRP3 on cysteine residue C548

  • Inhibition of the interaction between NLRP3 and NEK7 | ox.ac.ukresearchgate.net | | Functional Consequence | - Inhibition of NLRP3 inflammasome activation
  • Reduced caspase-1 activation
  • Decreased secretion of mature IL-1β | nih.govox.ac.uk |
  • Modulation of Type I Interferon (IFN) Signaling

    The role of this compound in the regulation of type I interferon (IFN) signaling is multifaceted and appears to be context-dependent. plos.orgdundee.ac.uknih.govresearchgate.netresearchgate.net Type I IFNs are a family of cytokines that are critical for antiviral defense but can also contribute to inflammatory pathology if not properly regulated.

    Some studies suggest that itaconate production can limit the type I IFN response, indicating a negative feedback loop. dundee.ac.uk It has been observed that type I IFNs can boost the expression of the gene responsible for itaconate synthesis, and in turn, itaconate can curtail the type I IFN response. dundee.ac.uk Furthermore, itaconate and its derivatives have been shown to reduce the phosphorylation of STAT1, a key signaling molecule in the canonical type I IFN pathway. nih.govplos.org

    Conversely, other research has demonstrated that itaconate can promote type I IFN production. nih.govresearchgate.netresearchgate.net This effect is attributed to the inhibition of succinate dehydrogenase (SDH) by itaconate. nih.govresearchgate.net SDH inhibition leads to the release of double-stranded mitochondrial RNA (mtRNA), which is then sensed by cytosolic RNA sensors such as MDA5 and RIG-I. nih.govresearchgate.net This sensing mechanism triggers a signaling cascade that culminates in the production of type I IFNs. nih.govresearchgate.net

    Feature Description References
    Regulatory Role Dual and context-dependent modulation of type I interferon (IFN) signaling plos.orgdundee.ac.uknih.govresearchgate.netresearchgate.net

    | Inhibitory Mechanism | - Negative feedback loop where itaconate limits the type I IFN response

  • Reduction of STAT1 phosphorylation | nih.govplos.orgdundee.ac.uk | | Promotional Mechanism | - Inhibition of succinate dehydrogenase (SDH)
  • Release of mitochondrial double-stranded RNA (mtRNA)
  • Activation of cytosolic RNA sensors (MDA5, RIG-I) leading to IFN production | nih.govresearchgate.net |
  • Other Intracellular Signaling Crosstalk

    This compound, a metabolite derived from the Krebs cycle, has emerged as a significant modulator of intracellular signaling pathways, extending its influence beyond its well-established metabolic roles. Its electrophilic nature allows it to interact with and modify key signaling proteins, thereby regulating a variety of cellular processes, particularly within the immune system. This section details the mechanistic basis of this compound's crosstalk with several critical intracellular signaling pathways.

    Stimulator of Interferon Genes (STING) Pathway

    This compound and its derivatives influence the STING pathway, a central component of the innate immune response to cytosolic DNA. The derivative 4-octyl itaconate (4-OI) has been shown to inhibit the expression of STING and subsequent type I interferon (IFN) production. nih.gov This inhibitory action is partly mediated through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov By activating Nrf2, 4-OI can suppress STING-dependent type I IFN signaling. nih.gov Furthermore, research indicates that 4-OI can directly alkylate STING, presenting a direct molecular mechanism for its inhibitory effect on the pathway. consensus.app This interaction effectively curtails the inflammatory response driven by STING activation. consensus.app While some contexts show itaconate can restore IFN responses, its derivatives are primarily associated with inhibiting STING-dependent signaling. nih.govresearchgate.net

    Janus Kinase 1 (JAK1)-Signal Transducer and Activator of Transcription 6 (STAT6) Signaling

    Itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), are identified as inhibitors of the JAK1-STAT6 signaling cascade, which is crucial for M2 macrophage polarization driven by cytokines like IL-4 and IL-13. nih.govnih.govmdpi.com The mechanism involves the direct modification of JAK1 by itaconate. nih.govresearchgate.net Research has shown that itaconate derivatives directly modify multiple cysteine residues on JAK1, including C715, C816, C943, and C1130. nih.govresearchgate.netsemanticscholar.org This alkylation leads to a reduction in JAK1's kinase activity. nih.govnih.govresearchgate.net Consequently, the phosphorylation of both JAK1 and its downstream target STAT6 is significantly inhibited. nih.govnih.govresearchgate.net By disrupting this pathway, itaconate effectively blocks M2 macrophage polarization, suggesting a potential strategy for managing diseases characterized by M2 macrophage activity, such as allergic asthma. nih.govnih.gov

    Transcription Factor EB (TFEB) Nuclear Translocation

    This compound directly influences the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. frontiersin.orgnih.gov Itaconate has been found to alkylate human TFEB at cysteine residue 212 (Cys212). nih.govfrontiersin.org This covalent modification prevents the phosphorylation of TFEB at serine 211 by the protein kinase mTOR. nih.gov The prevention of phosphorylation disrupts the interaction between TFEB and 14-3-3 regulatory proteins, which normally sequester TFEB in the cytoplasm. nih.gov Freed from this cytosolic retention, TFEB translocates to the nucleus. nih.govfrontiersin.org Once in the nucleus, TFEB activates the transcription of genes involved in lysosomal biogenesis, enhancing the cell's capacity to combat intracellular pathogens like Salmonella Typhimurium. frontiersin.orgnih.gov This TFEB-driven synthesis of itaconate creates a positive feedback loop, further amplifying the cellular antimicrobial response. nih.govresearchgate.netresearchgate.net

    Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3)

    Itaconate has been demonstrated to inhibit necroptosis, a form of programmed inflammatory cell death, by targeting the RIPK1/RIPK3/MLKL signaling pathway. researchgate.netnih.gov RIPK3 is a central kinase in the necroptotic cascade, responsible for phosphorylating Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis. nih.gov Studies have shown that treatment with itaconate leads to a decrease in the phosphorylation of RIPK3. researchgate.netnih.gov By suppressing the phosphorylation and activation of RIPK3, itaconate consequently inhibits the downstream phosphorylation of MLKL and its subsequent oligomerization, which is required to disrupt the plasma membrane. researchgate.net This intervention effectively suppresses the necroptotic pathway, highlighting an anti-inflammatory and cell-protective role for itaconate. researchgate.netnih.gov

    Spleen Tyrosine Kinase (SYK)

    This compound exerts an inhibitory effect on Spleen Tyrosine Kinase (SYK), a key signaling molecule in the immune response to pathogens. nih.govnih.gov The mechanism of inhibition is direct alkylation of the SYK protein. nih.govnih.gov Specifically, itaconate has been shown to modify the cysteine residue at position 593 (Cys593) of SYK. nih.gov This covalent modification inhibits the kinase activity of SYK. nih.govnih.gov By targeting SYK, itaconate effectively suppresses the downstream signaling pathways that lead to the production of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α. nih.gov This action helps to dampen excessive inflammation during infections, for instance with hypervirulent Klebsiella pneumoniae, and mitigates associated immunopathology. nih.govnih.gov

    Interactive Data Tables

    Table 1: Mechanistic Interactions of this compound with Intracellular Signaling Pathways

    A summary of the molecular targets and downstream effects of this compound and its derivatives on key signaling pathways.

    Pathway ComponentMolecular TargetMechanism of ActionKey Residue(s) ModifiedDownstream Effect
    STING Pathway STINGDirect AlkylationNot specifiedInhibition of Type I Interferon Production
    JAK1-STAT6 Signaling JAK1Direct Alkylation, Inhibition of Kinase ActivityCys715, Cys816, Cys943, Cys1130Inhibition of STAT6 phosphorylation, Blockade of M2 macrophage polarization
    TFEB Nuclear Translocation TFEBDirect AlkylationCys212Prevention of mTOR-mediated phosphorylation, Nuclear translocation, Activation of lysosomal biogenesis
    RIPK3 Signaling RIPK3Inhibition of PhosphorylationNot applicableSuppression of necroptosis
    SYK Signaling SYKDirect Alkylation, Inhibition of Kinase ActivityCys593Suppression of inflammatory mediator production

    Immunomodulatory Roles of Sodium Itaconate

    Impact on Macrophage Function and Polarization

    Macrophages are central players in the immune response, capable of adopting different functional phenotypes in response to microenvironmental cues. Sodium itaconate profoundly influences macrophage behavior by altering their metabolic programming and directing their polarization.

    Classically activated (M1) macrophages, which are pro-inflammatory, typically upregulate aerobic glycolysis to meet their energy demands. jci.org In contrast, alternatively activated (M2) macrophages, involved in tissue repair, rely more on oxidative phosphorylation (OXPHOS). nih.govmdpi.com Itaconate and its derivatives have been shown to inhibit key glycolytic enzymes. jci.orgnih.gov For instance, itaconate can inhibit the activity of aldolase (B8822740) A (ALDOA) and its derivative, 4-octyl itaconate (4-OI), can alkylate and inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH). jci.org This inhibition of glycolysis can temper the pro-inflammatory functions of M1 macrophages. nih.govfrontiersin.org

    Furthermore, itaconate is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and complex II of the electron transport chain. frontiersin.orgsci-hub.se Inhibition of SDH by itaconate leads to a reduction in the mitochondrial oxygen consumption rate in lipopolysaccharide (LPS)-activated macrophages. frontiersin.org This metabolic shift away from a high-glycolytic state is a crucial aspect of itaconate's immunomodulatory function. sci-hub.se

    Table 1: Impact of this compound on Macrophage Metabolism

    Metabolic Pathway Effect of this compound Key Enzymatic Targets Outcome
    Glycolysis Inhibition Aldolase A (ALDOA), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Reduced pro-inflammatory M1 macrophage activity jci.orgnih.govfrontiersin.org
    Oxidative Phosphorylation (OXPHOS) Inhibition of SDH Succinate Dehydrogenase (SDH) Reduced mitochondrial oxygen consumption frontiersin.org

    This compound plays a significant role in modulating the balance between M1 and M2 macrophage phenotypes. By inhibiting glycolysis and SDH, itaconate limits the pro-inflammatory M1 polarization of macrophages. frontiersin.orgnih.gov This is evidenced by the reduced production of pro-inflammatory mediators in macrophages stimulated with LPS in the presence of itaconate. nih.gov

    The influence of itaconate extends to promoting a shift towards the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and promoting tissue repair. nih.gove-century.us While the precise mechanisms are still under investigation, it is suggested that by dampening the M1 phenotype, itaconate indirectly facilitates the emergence of M2 characteristics. nih.govmdpi.com Some studies suggest that itaconate may inhibit M2 polarization under certain conditions, highlighting the complexity of its role. nih.gov However, other research indicates that itaconate can promote M2 polarization, contributing to the mitigation of vascular endothelial injury in the lung. e-century.us

    Table 2: Modulation of Macrophage Phenotype by this compound

    Macrophage Phenotype Effect of this compound Key Mechanisms
    M1 (Pro-inflammatory) Inhibition Inhibition of glycolysis and SDH frontiersin.orgnih.gov
    M2 (Anti-inflammatory) Promotion (context-dependent) Dampening of M1 phenotype, potential direct effects nih.gove-century.us

    Regulation of T Lymphocyte Differentiation and Activity

    T lymphocytes are key components of the adaptive immune system, and their differentiation into various subsets determines the nature of the immune response. This compound has been shown to directly influence the differentiation and activity of T cells.

    T helper 17 (Th17) cells are a subset of T cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. nih.govresearchgate.net Research has demonstrated that itaconate can inhibit the differentiation of Th17 cells. nih.govnih.govresearchgate.net This inhibition is achieved through the suppression of both glycolysis and oxidative phosphorylation in T cells undergoing Th17 polarization. nih.govnih.gov Mechanistically, itaconate can alter the metabolic landscape of these cells, leading to changes in chromatin accessibility of key transcription factors, such as decreased RORγt binding at the Il17a promoter. nih.govnih.gov

    In contrast to its effect on Th17 cells, itaconate has been found to promote the differentiation of regulatory T cells (Tregs). nih.govresearchgate.netkarger.com Tregs are crucial for maintaining immune tolerance and preventing excessive immune responses. nih.gov Similar to its effects on Th17 cells, itaconate's promotion of Treg differentiation involves the modulation of cellular metabolism, specifically the suppression of glycolysis and oxidative phosphorylation. nih.govnih.gov These metabolic changes are associated with altered chromatin accessibility of essential transcription factors involved in Treg differentiation. nih.gov

    Table 3: Regulation of T Lymphocyte Differentiation by this compound

    T Cell Subset Effect of this compound Key Mechanisms
    Th17 Cells Inhibition of differentiation Suppression of glycolysis and OXPHOS, altered chromatin accessibility (decreased RORγt binding) nih.govnih.gov
    Regulatory T Cells (Tregs) Promotion of differentiation Suppression of glycolysis and OXPHOS, altered chromatin accessibility nih.govnih.gov

    Effects on Neutrophil Activation and Function

    Neutrophils are abundant innate immune cells that form the first line of defense against infections. This compound also exerts immunomodulatory effects on neutrophil activation and function.

    Research has shown that itaconate can impair the bacterial killing capacity of neutrophils. plos.org It has been observed to suppress neutrophil apoptosis by inhibiting the production of mitochondrial reactive oxygen species (mtROS). plos.org Furthermore, a derivative of itaconic acid, 4-octyl itaconate (4-OI), has been reported to diminish the formation of neutrophil extracellular traps (NETs). nih.gov NETs are web-like structures released by neutrophils to trap pathogens, but their excessive formation can contribute to tissue damage. nih.gov The inhibition of NET formation by 4-OI is linked to the downregulation of hypoxia-inducible factor-1α (Hif-1α). nih.gov However, itaconate does not appear to significantly affect neutrophil glycolysis during certain infections. plos.org

    Role in Innate Immune Tolerance and Trained Immunity

    This compound plays a pivotal role at the crossroads of two fundamental states of innate immune memory: tolerance and trained immunity. These opposing functional programs are crucial for a balanced immune response, preventing excessive inflammation while maintaining the ability to respond to new threats. Itaconate metabolism has been identified as a central regulatory hub that dictates the direction of this response in myeloid cells, such as monocytes and macrophages.

    Innate immune tolerance is a state of hyporesponsiveness to a secondary inflammatory stimulus, which can be induced by an initial exposure to a component like lipopolysaccharide (LPS). This mechanism is critical in preventing the tissue damage that can result from a sustained or exaggerated inflammatory response. Research has shown that itaconate is a key mediator of this process. nih.govtandfonline.com Upon stimulation with LPS, macrophages upregulate the expression of Immune-Responsive Gene 1 (IRG1), the enzyme responsible for synthesizing itaconate from the Krebs cycle intermediate cis-aconitate. nih.govsci-hub.se The resulting accumulation of intracellular itaconate promotes a state of tolerance by inhibiting the enzyme succinate dehydrogenase (SDH), which in turn dampens pro-inflammatory cytokine production upon restimulation. portlandpress.comfrontiersin.org

    Conversely, trained immunity is a long-term functional reprogramming of innate immune cells, leading to an enhanced response to a secondary challenge. This can be induced by stimuli such as β-glucan, a component of the fungal cell wall. nih.govnih.gov Trained immunity is characterized by epigenetic and metabolic shifts that prime the cells for a more robust inflammatory response. nih.govfrontiersin.org Studies have demonstrated that β-glucan induces trained immunity by actively counteracting the tolerance-inducing pathway. It achieves this by inhibiting the expression of IRG1, thereby reducing itaconate synthesis. tandfonline.comnih.gov This prevents the inhibition of SDH, allowing for the metabolic and epigenetic reprogramming necessary for a heightened immune response, including increased production of cytokines like TNF-α and IL-6 upon secondary stimulation. nih.govelifesciences.org

    The dual nature of itaconate's influence is further highlighted by studies using itaconate derivatives, such as dimethyl itaconate (DMI). While endogenous itaconate is strongly linked to tolerance, DMI has been shown to induce long-term transcriptional and epigenetic changes characteristic of trained immunity, leading to increased cytokine production upon restimulation. medchemexpress.comresearchgate.netradboudumc.nlnih.gov This suggests a complex regulatory role for itaconate and its derivatives in shaping the long-term functional state of innate immune cells.

    Detailed Research Findings

    The interplay between itaconate, innate tolerance, and trained immunity is supported by specific molecular and metabolic changes observed in research studies.

    Metabolic and Gene Expression Changes:

    The induction of tolerance by LPS is marked by a significant upregulation of IRG1 expression and subsequent itaconate production. nih.gov This leads to the inhibition of SDH and an accumulation of succinate. portlandpress.comresearchgate.netbiorxiv.org In contrast, the induction of trained immunity by β-glucan leads to the suppression of IRG1 expression and an enhancement of SDH expression, thereby maintaining the integrity of the Krebs cycle and preventing the accumulation of itaconate. nih.govnih.govresearchgate.net

    Interactive Data Table: Effect of Stimuli on Key Genes and Metabolites

    StimulusTarget Gene/MetaboliteEffectFinding
    LPS (Tolerance)IRG1UpregulationInduces itaconate synthesis. nih.govsci-hub.se
    LPS (Tolerance)ItaconateIncreased ProductionMediates immune tolerance. nih.gov
    LPS (Tolerance)SDHInhibitionLeads to succinate accumulation. portlandpress.comfrontiersin.org
    LPS (Tolerance)SuccinateAccumulationResult of SDH inhibition by itaconate. portlandpress.comresearchgate.net
    β-glucan (Trained Immunity)IRG1DownregulationPrevents itaconate synthesis. nih.govresearchgate.net
    β-glucan (Trained Immunity)SDHUpregulationMaintains Krebs cycle integrity. nih.govresearchgate.net
    Dimethyl ItaconateTNF-α and IL-6Enhanced SecretionInduces characteristics of trained immunity. medchemexpress.comresearchgate.net

    Epigenetic Reprogramming:

    Trained immunity is fundamentally an epigenetic phenomenon. The enhanced responsiveness of trained cells is associated with specific histone modifications at the promoter regions of inflammatory genes. Key activating marks include the trimethylation of histone 3 at lysine (B10760008) 4 (H3K4me3) and the acetylation of histone 3 at lysine 27 (H3K27ac). nih.govimrpress.comahajournals.orgfrontiersin.org These modifications lead to a more open chromatin state, allowing for a faster and more robust transcriptional response upon secondary stimulation. frontiersin.org For instance, β-glucan-induced trained immunity is associated with increased H3K4me3 and H3K27ac at the promoters of genes encoding for TNF-α and IL-6. nih.govahajournals.org While itaconate's direct and comprehensive role in orchestrating these specific epigenetic changes is an area of ongoing research, its ability to influence metabolic pathways that provide substrates for epigenetic enzymes suggests a significant, albeit indirect, regulatory function. Dimethyl itaconate has been shown to induce deposition of H3K4me3 marks at the promoters of TNFA and IL6. researchgate.net

    Interactive Data Table: Epigenetic Signatures in Trained Immunity

    Epigenetic MarkAssociationRole in Trained Immunity
    H3K4me3Active PromotersIncreased at inflammatory gene promoters, facilitating transcription. frontiersin.orgimrpress.comahajournals.org
    H3K27acActive Enhancers/PromotersIncreased at inflammatory gene loci, enhancing gene expression. nih.govimrpress.comahajournals.org
    H3K9me3Repressive ChromatinDecreased during trained immunity to allow for gene expression. imrpress.comahajournals.org

    Antimicrobial and Antiviral Properties of Sodium Itaconate

    Mechanisms of Antimicrobial Action against Bacteria

    Sodium itaconate exerts its antimicrobial effects through several key mechanisms, primarily by interfering with critical bacterial metabolic processes and enzyme activities. These actions collectively impair bacterial growth and survival, contributing to the host's defense against infection.

    Direct Inhibition of Bacterial Enzyme Activity

    Itaconate functions as a direct inhibitor of various essential bacterial enzymes. A primary target is isocitrate lyase (ICL) , a crucial enzyme in the glyoxylate (B1226380) shunt pathway. The glyoxylate shunt is vital for bacterial survival, particularly for pathogens that utilize fatty acids or acetate (B1210297) as carbon sources and for persistence within host environments nih.govpnas.orgresearchgate.netutoronto.caatamanchemicals.comresearchgate.net. By covalently modifying and inhibiting ICL, itaconate effectively blocks this pathway, thereby restricting bacterial growth and pathogenicity researchgate.netatamanchemicals.com.

    Beyond ICL, itaconate has been shown to inhibit other critical enzymes:

    Aldolase (B8822740): This enzyme is involved in glycolysis, a fundamental metabolic pathway for energy production in bacteria pnas.orgresearchgate.netnih.govresearchgate.net.

    Inosine (B1671953) Monophosphate (IMP) Dehydrogenase: This enzyme plays a role in nucleotide biosynthesis, essential for bacterial replication pnas.orgresearchgate.netnih.govresearchgate.net.

    Methylmalonyl-CoA Mutase (MCM): The breakdown product of itaconate, itaconyl-CoA, inhibits MCM in bacteria like Mycobacterium tuberculosis, thereby blocking propionyl-CoA-dependent growth nih.govutoronto.ca.

    Succinate (B1194679) Dehydrogenase (SDH): Itaconate's structural similarity to succinate allows it to competitively inhibit SDH, a key enzyme in the citric acid cycle, preventing the oxidation of succinate to fumarate (B1241708) atamanchemicals.comnih.govnih.gov.

    Propionyl-CoA Decarboxylase: Inhibition of this enzyme has also been noted in Rhodospirillum rubrum utoronto.ca.

    Ten-eleven Translocation DNA Dioxygenases: Itaconate has been identified as an inhibitor of these enzymes nih.govresearchgate.net.

    Transcription Factor EB (TFEB): Itaconate can modify TFEB, influencing cellular processes researchgate.netresearchgate.net.

    Table 1: Bacterial Enzymes Inhibited by this compound

    EnzymeBacterial Species (Examples)Mechanism of ActionCitation(s)
    Isocitrate Lyase (ICL)Mycobacterium tuberculosis, Salmonella enterica, Vibrio sp.Covalent inhibition; blocks glyoxylate shunt, essential for pathogen survival. nih.govpnas.orgresearchgate.netutoronto.caatamanchemicals.comresearchgate.net
    AldolaseMycobacterium tuberculosisInhibits glycolysis. pnas.orgresearchgate.netnih.govresearchgate.net
    Inosine Monophosphate (IMP) DehydrogenaseMycobacterium tuberculosisInhibits nucleotide biosynthesis. pnas.orgresearchgate.netnih.govresearchgate.net
    Methylmalonyl-CoA Mutase (MCM)Mycobacterium tuberculosisInhibited by itaconyl-CoA (itaconate breakdown product), blocks propionyl-CoA growth. nih.govutoronto.ca
    Succinate Dehydrogenase (SDH)Various bacteriaCompetitive inhibition, prevents succinate oxidation. atamanchemicals.comnih.govnih.govresearchgate.net
    Propionyl-CoA DecarboxylaseRhodospirillum rubrumDirect inhibition. utoronto.ca
    Ten-eleven Translocation DNA DioxygenasesVarious bacteriaDirect inhibition. nih.govresearchgate.net

    Perturbation of Bacterial Central Carbon Metabolism

    The inhibition of key enzymes like ICL and SDH directly disrupts the central carbon metabolism of bacteria pnas.orgresearchgate.netnih.govresearchgate.net. By blocking the glyoxylate shunt, itaconate prevents bacteria from efficiently metabolizing carbon sources such as fatty acids, which are often crucial for their survival and virulence within host environments researchgate.net. This disruption can lead to a general metabolic collapse, limiting the bacteria's ability to generate energy and synthesize essential cellular components. For instance, in Mycobacterium tuberculosis, itaconate exposure perturbs its central carbon metabolism, impacting pathways beyond just ICL inhibition pnas.orgresearchgate.netnih.gov. The interference with pathways like propionyl-CoA metabolism further compromises the pathogen's ability to thrive nih.gov.

    Antiviral Effects and Underlying Mechanisms

    Beyond its antibacterial actions, this compound has demonstrated significant antiviral capabilities, impacting the replication of a range of viruses and modulating host antiviral responses.

    Inhibition of Viral Replication (e.g., SARS-CoV-2, Zika Virus, Herpes Simplex Virus 1)

    Research indicates that this compound and its derivatives can potently attenuate the intracellular replication of several significant human viruses. These include:

    Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): Itaconate derivatives, particularly 4-octyl itaconate (4-OI), have been shown to inhibit SARS-CoV-2 replication nih.govresearchgate.netresearchgate.net.

    Zika Virus: Itaconate has been observed to restrict Zika viral replication nih.govnih.govresearchgate.netresearchgate.net.

    Herpes Simplex Virus 1 (HSV-1): Itaconate and its derivatives demonstrate inhibitory effects on HSV-1 replication nih.govnih.govresearchgate.netresearchgate.net.

    Vaccinia Virus and Herpes Simplex Virus-1/2: Itaconate has also shown efficacy against these viruses nih.govresearchgate.net.

    The inhibition of viral replication is often linked to the activation of host defense pathways, particularly the Nrf2 pathway, which is induced by itaconate derivatives nih.govresearchgate.net. Furthermore, the inhibition of succinate dehydrogenase (SDH) by itaconate is hypothesized to be a mechanism by which itaconate confers its antiviral properties nih.govresearchgate.net.

    Table 2: Viruses Inhibited by this compound and Associated Pathways

    VirusInhibitory Mechanism(s)Citation(s)
    SARS-CoV-2Nrf2 activation; Inhibition of viral replication; Blocking inflammatory gene expression (e.g., IFNB1, CXCL10, TNF, IL1B, CCL5). nih.govresearchgate.netresearchgate.net
    Zika VirusNrf2 activation; Inhibition of viral replication; Inhibition of SDH; Upregulation of Irg1 expression in neurons. nih.govnih.govresearchgate.netresearchgate.net
    Herpes Simplex Virus 1 (HSV-1)Nrf2 activation; Inhibition of viral replication; Blocking inflammatory gene expression (e.g., IFNB1, CXCL10, TNF, IL1B, CCL5). nih.govnih.govresearchgate.netresearchgate.net
    Vaccinia VirusNrf2 activation; Inhibition of viral replication. nih.govnih.govresearchgate.net
    Herpes Simplex Virus-1/2Inhibition of viral replication. nih.govresearchgate.net

    Modulation of Host Antiviral Signaling Pathways

    This compound influences host cells to mount a more effective antiviral response through several signaling pathways. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates antioxidant and anti-inflammatory responses. Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), activate Nrf2 by alkylating Kelch-like ECH-associated protein 1 (Keap1), which normally represses Nrf2. This activation leads to the transcription of genes that confer cellular protection and antiviral defense, including blocking the expression of pro-inflammatory cytokines like IL-1β and IFNB1 nih.govnih.govresearchgate.netresearchgate.net.

    Additionally, itaconate has been shown to:

    Boost Type I Interferon Signaling: Itaconate can enhance the production of type I interferons (IFNs), such as IFN-β, which are critical signaling molecules in the innate immune response against viral infections researchgate.net.

    Inhibit the NLRP3 Inflammasome: By suppressing the NLRP3 inflammasome, itaconate reduces the release of pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating excessive inflammation that can exacerbate viral disease pathology nih.govresearchgate.netresearchgate.net.

    Modulate the ATF3/IκBζ Axis: Itaconate influences this axis, which is involved in regulating inflammatory gene expression researchgate.net.

    Promote Macrophage Phagocytosis: Through Nrf2 activation and subsequent upregulation of the Cd36 gene, itaconate enhances macrophage phagocytosis of pathogens like Staphylococcus aureus, contributing to pathogen clearance nih.govresearchgate.net.

    These modulations collectively bolster the host's innate immunity, creating a less permissive environment for viral replication and reducing inflammatory damage.

    Microbial Counter-Strategies and Itaconate Dissimilation Pathways

    While this compound serves as a potent antimicrobial agent, some bacterial pathogens have evolved sophisticated mechanisms to counteract its effects, often by metabolizing itaconate. These itaconate dissimilation pathways allow bacteria to utilize itaconate as a carbon source or detoxify it, thereby circumventing its inhibitory actions and promoting their own survival and pathogenicity nih.govutoronto.caresearchgate.net.

    Pathogens such as Yersinia pestis, Pseudomonas aeruginosa, and Burkholderia xenovorans possess enzymatic machinery to break down itaconate researchgate.net. Key enzymes identified in these pathways include:

    Itaconate CoA Transferase (IcT): Activates itaconate by forming itaconyl-CoA.

    Itaconyl-CoA Hydratase (IcH): Catalyzes the hydration of itaconyl-CoA.

    (S)-Citramalyl-CoA Lyase: Cleaves itaconyl-CoA into pyruvate (B1213749) and acetyl-CoA.

    For example, in Mycobacterium tuberculosis, enzymes like Rv2503c (IcT) and Rv3389c (IcH) have been identified, and disruption of these pathways leads to attenuated growth in the presence of itaconate pnas.orgresearchgate.netnih.govresearchgate.net. These pathways convert itaconate into cellular building blocks like pyruvate and acetyl-CoA, enabling the bacteria to metabolize it researchgate.net.

    Furthermore, some bacteria, like Pseudomonas aeruginosa and Staphylococcus aureus, have developed strategies to exploit itaconate for their benefit, such as promoting biofilm formation nih.gov. Itaconate can induce membrane stress in P. aeruginosa and inhibit aldolase in S. aureus, leading to increased production of extracellular polysaccharides (EPSs). These EPSs contribute to biofilm structure, enhancing bacterial survival and resistance nih.gov.

    Table 3: Itaconate Dissimilation Pathway Enzymes in Bacteria

    EnzymeIdentified Genes (Example: M. tuberculosis)FunctionBacterial ExamplesCitation(s)
    Itaconate CoA Transferase (IcT)Rv2503c, Rv3272Activates itaconate to itaconyl-CoA.M. tuberculosis, Yersinia pestis, Pseudomonas aeruginosa pnas.orgresearchgate.netresearchgate.net
    Itaconyl-CoA Hydratase (IcH)Rv2499c, Rv3389cHydrates itaconyl-CoA.M. tuberculosis, Yersinia pestis, Pseudomonas aeruginosa pnas.orgresearchgate.netnih.govresearchgate.net
    (S)-Citramalyl-CoA LyaseRv2498cCleaves itaconyl-CoA into pyruvate and acetyl-CoA.M. tuberculosis pnas.orgresearchgate.netnih.govresearchgate.net
    Itaconate:Succinyl-CoA TransferaseRv2503c, Rv3272(Similar to IcT, activates itaconate)M. tuberculosis pnas.orgresearchgate.net

    List of Compounds Mentioned:

    this compound

    Itaconate

    Itaconyl-CoA

    Methylmalonyl-CoA

    Propionyl-CoA

    Succinate

    Fumarate

    Malonate

    Phosphoenolpyruvate

    Pyruvate

    Acetyl-CoA

    Isocitrate Lyase (ICL)

    Aldolase

    Inosine Monophosphate (IMP) Dehydrogenase

    Methylmalonyl-CoA Mutase (MCM)

    Succinate Dehydrogenase (SDH)

    Propionyl-CoA Decarboxylase

    Ten-eleven Translocation DNA Dioxygenases

    Transcription Factor EB (TFEB)

    Fructose-6-phosphate

    Glucosamine-6-phosphate

    4-Octyl Itaconate (4-OI)

    Dimethyl Fumarate (DMF)

    Dimethyl Itaconate (DI)

    (S)-Citramalyl-CoA

    Citryl-CoA

    Glyoxylic acid

    Cis-aconitic acid

    Isocitric acid

    Citramalate

    (R)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

    Interferon-beta (IFN-β)

    Interleukin-1 beta (IL-1β)

    Interleukin-18 (IL-18)

    Kelch-like ECH-associated protein 1 (Keap1)

    Nuclear factor erythroid 2-related factor 2 (Nrf2)

    Cd36 gene

    ATF3

    IκBζ

    Extracellular polysaccharides (EPSs)

    Preclinical Investigation of Sodium Itaconate in Disease Models

    Inflammatory and Immune-Related Diseases

    Itaconate and its derivatives have demonstrated therapeutic efficacy in a range of preclinical murine disease models, including sepsis, gout, and psoriasis. aai.org These compounds are known for their anti-inflammatory properties, which are attributed to their ability to modulate various cellular pathways involved in inflammation. nih.govnih.gov

    Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models

    Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. nih.gov Preclinical studies have investigated the potential of itaconate and its derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), in mitigating lung damage in animal models of ALI/ARDS, often induced by lipopolysaccharide (LPS). nih.govspandidos-publications.comdovepress.com

    In a mouse model of LPS-induced ALI, treatment with 4-OI was found to alleviate lung tissue injury, as evidenced by reduced pulmonary edema, hemorrhage, and inflammatory cell infiltration. dovepress.com The protective effects of 4-OI in ALI are linked to the suppression of inflammatory and oxidative stress pathways. spandidos-publications.com Mechanistically, itaconate has been shown to activate the Nrf2 pathway, which in turn upregulates antioxidant genes and reduces oxidative stress and inflammation in the lungs. nih.govdovepress.com Furthermore, itaconate can inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.govspandidos-publications.com

    Studies using Irg1 knockout mice, which cannot produce endogenous itaconate, have shown that these mice experience more severe ALI, suggesting a protective role for endogenous itaconate. semanticscholar.org Exogenous administration of 4-OI in these models has been shown to rescue the phenotype, further supporting the therapeutic potential of itaconate. semanticscholar.org Itaconate has also been found to promote autophagy, a cellular process that can help clear damaged components and reduce inflammation, in the context of ALI. nih.govsemanticscholar.org

    Table 1: Effects of Itaconate Derivatives in Preclinical ALI/ARDS Models

    Compound Animal Model Key Findings
    4-Octyl Itaconate (4-OI) LPS-induced ALI in mice Reduced pulmonary edema, hemorrhage, and inflammatory cell infiltration. dovepress.com Suppressed PI3K/Akt/NF-κB signaling pathways. spandidos-publications.com
    Endogenous Itaconate LPS-induced ALI in Irg1-/- mice Deficiency of endogenous itaconate aggravated ALI. semanticscholar.org
    4-Octyl Itaconate (4-OI) LPS-induced ALI in mice Alleviated ALI by inhibiting oxidative stress and inflammation via the Nrf2 pathway. dovepress.com
    Itaconate LPS-induced ALI in mice Promoted autophagy. semanticscholar.org

    Sepsis and Septic Shock Models

    Sepsis is a life-threatening condition caused by a dysregulated host response to infection, often leading to organ dysfunction. mednexus.org Animal models of sepsis, frequently induced by LPS or cecal ligation and puncture (CLP), have been instrumental in evaluating the therapeutic effects of itaconate derivatives. wikipedia.orgresearchgate.net

    In a mouse model of LPS-induced septic shock, intraperitoneal administration of 4-octyl itaconate (4-OI) led to improved survival, better regulation of body temperature, and reduced clinical scores of sepsis. spandidos-publications.comwikipedia.org This was accompanied by a significant decrease in serum levels of the pro-inflammatory cytokines IL-1β and IL-6. nih.govwikipedia.org The anti-inflammatory effects of 4-OI in sepsis are partly attributed to its ability to inhibit macrophage aerobic glycolysis by targeting GAPDH. nih.gov

    Furthermore, studies have highlighted the role of endogenous itaconate in controlling the inflammatory response during sepsis. Mice deficient in the gene responsible for itaconate production (Irg1-/-) exhibit a more severe septic phenotype compared to wild-type mice when challenged with LPS. researchgate.net In a CLP-induced sepsis-associated acute kidney injury model, itaconate demonstrated a nephroprotective effect. researchgate.net

    Table 2: Preclinical Findings of Itaconate Derivatives in Sepsis Models

    Compound Animal Model Key Findings
    4-Octyl Itaconate (4-OI) LPS-induced septic shock in mice Improved survival, reduced serum IL-1β and IL-6. nih.govwikipedia.org
    Endogenous Itaconate LPS-induced septic shock in Irg1-/- mice Deficiency led to a more severe sepsis phenotype. researchgate.net
    Itaconate CLP-induced sepsis-associated acute kidney injury in mice Exhibited nephroprotective effects. researchgate.net

    Inflammatory Bowel Disease (IBD) Models

    Inflammatory bowel disease (IBD) encompasses chronic inflammatory conditions of the gastrointestinal tract. nih.gov The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice is widely used to study the pathogenesis of IBD and to test potential therapies.

    Studies have shown that endogenous itaconate, produced by the enzyme ACOD1 (encoded by the Irg1 gene), plays a protective role in experimental colitis. oup.com Mice lacking Acod1 experience more severe colitis, characterized by greater weight loss, shorter colon length, and increased inflammation. oup.commdpi.com

    Administration of itaconate derivatives has shown therapeutic benefits in these models. Dimethyl itaconate (DMI) was found to improve recovery and reduce inflammatory gene expression in the colon of mice with DSS-induced colitis. oup.com Similarly, 4-octyl itaconate (4-OI) has been shown to alleviate DSS-induced colitis in Acod1-deficient mice by decreasing the expression of inflammatory cytokines and chemokines. mdpi.com The protective effects of itaconate in IBD models are linked to the inhibition of inflammatory responses and pyroptosis, a form of inflammatory cell death. nih.gov

    Table 3: Efficacy of Itaconate and Its Derivatives in IBD Models

    Compound Animal Model Key Findings
    Endogenous Itaconate DSS-induced colitis in Acod1-/- mice Deficiency exacerbated colitis severity. oup.commdpi.com
    Dimethyl Itaconate (DMI) DSS-induced colitis in mice Improved recovery and reduced colonic inflammation. oup.com
    4-Octyl Itaconate (4-OI) DSS-induced colitis in Acod1-/- mice Alleviated colitis and reduced inflammatory mediators. mdpi.com
    4-Octyl Itaconate (4-OI) DSS-induced colitis in mice Inhibited inflammatory response and pyroptosis. nih.gov

    Psoriasis Models

    Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a common tool for preclinical research.

    Studies have demonstrated that itaconate derivatives can effectively ameliorate psoriasis-like symptoms. In the IMQ-induced mouse model, treatment with dimethyl itaconate (DMI) resulted in a significant reduction in ear redness and swelling compared to placebo-treated mice. sci.news The therapeutic effect of DMI is attributed to its ability to suppress the IL-17 inflammatory pathway by reducing the levels of a key protein, IκBζ. nih.govsci.news This pathway is known to be a primary driver of autoimmune diseases, and genetic variations in the gene for IκBζ have been linked to an increased risk of psoriasis in humans. sci.news

    Furthermore, intraperitoneal administration of sodium itaconate has been shown to prevent IL-1β secretion in a model of low-level, persistent inflammation relevant to psoriasis. nih.gov

    Table 4: Effects of Itaconate Derivatives in Psoriasis Models

    Compound Animal Model Key Findings
    Dimethyl Itaconate (DMI) Imiquimod-induced psoriasis in mice Reduced ear redness and swelling; suppressed the IL-17 pathway by decreasing IκBζ levels. sci.news
    This compound Imiquimod-induced psoriasis model in mice Prevented IL-1β secretion. nih.gov

    Gout Models

    Gout is a form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in the joints, leading to intense inflammation. mdpi.com Preclinical models of gout often involve the injection of MSU crystals into the peritoneum or joints of mice to induce an inflammatory response.

    Itaconate and its derivatives have shown promise in mitigating gouty inflammation. In a mouse model of urate-induced peritonitis, co-administration of 4-octyl itaconate (4-OI) with MSU crystals significantly reduced the levels of IL-1β and IL-6, as well as the recruitment of neutrophils to the site of inflammation. nih.gov The mechanism underlying this effect involves the inhibition of the NLRP3 inflammasome, a protein complex that plays a central role in sensing MSU crystals and initiating the inflammatory cascade. nih.govnih.gov Both underivatized itaconate and its derivatives have demonstrated efficacy in NLRP3-driven disease models. nih.gov

    Table 5: Preclinical Findings for Itaconate in Gout Models

    Compound Animal Model Key Findings
    4-Octyl Itaconate (4-OI) Urate-induced peritonitis in mice Reduced IL-1β, IL-6, and neutrophil recruitment; inhibited NLRP3 inflammasome activation. nih.gov
    This compound Intraperitoneal LPS challenge in mice Reduced serum IL-1β. nih.gov

    Osteoarthritis Models

    Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. researchgate.net Preclinical research has begun to explore the potential of itaconate in OA models.

    In vitro studies using chondrocytes (cartilage cells) have shown that 4-octyl itaconate (4-OI) can protect these cells from apoptosis (cell death) induced by the pro-inflammatory cytokine IL-1β. researchgate.net In an animal model of osteoarthritis, 4-OI was found to induce autophagy, a process that can help remove damaged cellular components and may be protective in OA. nih.gov

    Furthermore, itaconate has been shown to stimulate osteoblasts (bone-forming cells) and accelerate their differentiation, suggesting a role in bone biology that could be relevant to the changes seen in OA. nih.govresearchgate.net Conversely, mice lacking the gene for itaconate production (Irg1) exhibit reduced bone mass. nih.govresearchgate.net In a rat model of OA, an injectable hydrogel releasing 4-OI was shown to reduce the expression of inflammatory markers (TNF-α, IL-1β, IL-6, and MMP3) in the joint fluid and restore the normal morphology of the ankle joints. researchgate.net

    Table 6: Preclinical Research on Itaconate in Osteoarthritis

    Compound Model Key Findings
    4-Octyl Itaconate (4-OI) IL-1β-treated chondrocytes (in vitro) Protected chondrocytes from apoptosis. researchgate.net
    4-Octyl Itaconate (4-OI) Animal model of osteoarthritis Induced autophagy. nih.gov
    Itaconate Murine and human cells (in vitro); mice (in vivo) Stimulated osteoblast differentiation and increased bone formation. nih.govresearchgate.net
    4-Octyl Itaconate (4-OI) Hydrogel Rat model of osteoarthritis Reduced inflammatory markers in joint fluid and restored joint morphology. researchgate.net

    Autoimmune Disease Models

    Systemic Lupus Erythematosus (SLE) Models

    This compound and its derivatives have demonstrated significant therapeutic potential in various preclinical models of Systemic Lupus Erythematosus (SLE), a complex autoimmune disease characterized by immune dysregulation and organ damage. nih.govnih.gov Studies have utilized spontaneous and induced mouse models of lupus to investigate the effects of itaconate on disease pathology. nih.gov

    In the (NZB × NZW)F1 (NZB/W F1) lupus-prone mouse model, which spontaneously develops a severe lupus-like disease, treatment with the itaconate derivative 4-octyl itaconate (4-OI) has shown considerable promise. nih.govnih.gov Research indicates that 4-OI administration, initiated after the clinical onset of the disease, leads to a significant reduction in proteinuria and kidney immune complex deposition. nih.gov Furthermore, renal scores of severity and inflammation were markedly improved in the 4-OI treated group compared to the vehicle group. nih.gov This was accompanied by a decrease in serum levels of anti-RNP autoantibodies, a key feature of SLE. nih.gov

    Immunologically, 4-OI treatment in NZB/W F1 mice resulted in decreased splenomegaly and a reduction in activation markers on both innate and adaptive immune cells. nih.gov Notably, there was an observed increase in the numbers of CD8+ T cells and an inhibition of JAK1 activation. nih.gov Gene expression analysis of splenocytes from these mice revealed significant decreases in type I interferon (IFN) and proinflammatory cytokine genes, alongside an increase in markers associated with regulatory T (Treg) cells. nih.gov

    Another model used to study SLE is the imiquimod (IMQ)-induced lupus model, which is driven by a strong type I IFN response. nih.govaai.org In this model, the role of the endogenous Aconitate Decarboxylase 1 (ACOD1)/itaconate pathway has been explored. ACOD1 is the enzyme responsible for itaconate synthesis. aai.org Studies have shown that ACOD1 knockout (Acod1−/−) mice subjected to the IMQ-induced lupus model exhibited exacerbated disease features, including disruptions in splenic architecture, increased serum levels of anti-dsDNA antibodies and proinflammatory cytokines, and enhanced kidney immune complex deposition and proteinuria when compared to wild-type mice. aai.org These findings underscore the immunomodulatory and protective role of the endogenous itaconate pathway in the context of lupus. aai.org

    Furthermore, in vitro studies using human peripheral blood mononuclear cells (PBMCs) from both healthy controls and SLE patients have shown that 4-OI treatment can decrease proinflammatory responses and B cell responses. nih.gov It has been reported that 4-OI can reduce the secretion of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 from the PBMCs of SLE patients. frontiersin.org The mechanism is thought to involve the activation of the Nrf2 pathway. frontiersin.org

    The following table summarizes the key findings from preclinical studies of itaconate derivatives in SLE models.

    ModelCompoundKey Findings
    (NZB × NZW)F1 Mice 4-Octyl Itaconate (4-OI)Reduced proteinuria, kidney immune complex deposition, and renal inflammation. nih.gov
    Decreased serum anti-RNP autoantibodies. nih.gov
    Reduced splenomegaly and immune cell activation. nih.gov
    Increased CD8+ T cell numbers and inhibited JAK1 activation. nih.gov
    Decreased type I IFN and proinflammatory cytokine gene expression in splenocytes. nih.gov
    Increased Treg cell-associated markers in splenocytes. nih.gov
    Imiquimod-Induced Lupus Endogenous Itaconate (via ACOD1)ACOD1 knockout mice showed exacerbated disease: disrupted splenic architecture, increased anti-dsDNA and proinflammatory cytokines, enhanced kidney pathology. aai.org
    Human SLE PBMCs (in vitro) 4-Octyl Itaconate (4-OI)Decreased proinflammatory responses and B cell responses. nih.gov
    Reduced secretion of TNF-α, IL-1β, and IL-6. frontiersin.org

    It is important to note that serum concentrations of itaconic acid have been found to be significantly reduced in SLE patients with active disease compared to healthy controls, suggesting a potential role for itaconate dysregulation in human SLE. nih.govaai.org

    Cryopyrin-Associated Periodic Syndromes (CAPS) Models

    No information available in the provided search results.

    Experimental Autoimmune Encephalomyelitis (EAE) Models

    No information available in the provided search results.

    Oxidative Stress-Related Injury Models

    Ischemia/Reperfusion Injury Models

    Itaconate and its derivatives have demonstrated protective effects in preclinical models of ischemia/reperfusion (I/R) injury, a condition characterized by cellular damage upon the restoration of blood flow to ischemic tissue. A key mechanism underlying this protection is the modulation of inflammatory and oxidative stress pathways. jci.org

    Studies have reported that itaconate can protect against renal ischemia-reperfusion injury and systemic inflammation. researchgate.net The expression of Aconitate Decarboxylase 1 (ACOD1), the enzyme that synthesizes itaconate, is increased in the liver during ischemia-reperfusion injury. mdpi.com The importance of the ACOD1-itaconate axis has been highlighted in studies using ACOD1-deficient mice, which show exacerbated renal inflammation and ischemia-reperfusion injury. researchgate.netmdpi.com

    The cell-permeable itaconate derivative, 4-octyl itaconate (4-OI), has been shown to be effective in mitigating I/R injury. mdpi.com One of the primary mechanisms through which itaconate and its derivatives exert their protective effects is by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. mdpi.com Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant genes. mdpi.com

    In the context of I/R injury, itaconate's ability to inhibit succinate (B1194679) dehydrogenase (SDH) also plays a crucial role. jci.orgmdpi.com SDH is a key enzyme in the Krebs cycle and the electron transport chain, and its inhibition can reduce the production of reactive oxygen species (ROS) and modulate inflammatory responses. mdpi.com

    The following table summarizes the key findings from preclinical studies of itaconate in ischemia/reperfusion injury models.

    ModelCompound/PathwayKey Findings
    Renal Ischemia/Reperfusion Endogenous Itaconate (via ACOD1)ACOD1-deficient mice show increased renal inflammation and injury. researchgate.netmdpi.com
    ItaconateProtects against renal I/R injury and systemic inflammation. researchgate.net
    Liver Ischemia/Reperfusion Endogenous Itaconate (via ACOD1)ACOD1 expression is increased during liver I/R injury. mdpi.com
    4-Octyl Itaconate (4-OI)Demonstrates therapeutic efficacy. mdpi.com

    These findings suggest that targeting the itaconate pathway could be a promising therapeutic strategy for mitigating the damage associated with ischemia/reperfusion in various organs.

    Liver Injury Models

    The protective effects of itaconate have also been investigated in models of liver injury. As mentioned in the context of ischemia/reperfusion injury, the expression of Aconitate Decarboxylase 1 (ACOD1) is upregulated in the liver during I/R injury, indicating a role for the endogenous itaconate pathway in the response to this type of hepatic damage. mdpi.com

    Studies utilizing ACOD1-deficient mice have further elucidated the importance of itaconate in protecting the liver. In a model of liver ischemia-reperfusion injury, the absence of ACOD1 was shown to exacerbate the injury, highlighting the protective role of endogenous itaconate. mdpi.com The therapeutic potential of exogenous itaconate has been demonstrated through the use of 4-octyl itaconate (4-OI), which has shown efficacy in this model. mdpi.com

    The mechanisms underlying the hepatoprotective effects of itaconate are linked to its anti-inflammatory and antioxidant properties. By activating the Nrf2 pathway, itaconate enhances the cellular antioxidant response, thereby mitigating oxidative stress-induced damage. mdpi.com Additionally, the inhibition of succinate dehydrogenase by itaconate helps to reduce the inflammatory environment within the injured liver. mdpi.com

    The following table summarizes the key findings from preclinical studies of itaconate in liver injury models.

    ModelCompound/PathwayKey Findings
    Liver Ischemia/Reperfusion Injury Endogenous Itaconate (via ACOD1)ACOD1 expression is increased. mdpi.com
    ACOD1-deficient mice show exacerbated injury. mdpi.com
    4-Octyl Itaconate (4-OI)Shows therapeutic efficacy. mdpi.com

    These preclinical findings suggest that itaconate and its derivatives hold promise as therapeutic agents for various forms of liver injury, particularly those with an inflammatory and oxidative stress component.

    Pulmonary Fibrosis Models

    This compound and its derivatives have been investigated for their therapeutic potential in preclinical models of pulmonary fibrosis, a progressive disease marked by lung tissue scarring. Research indicates that these compounds can modulate key fibrotic processes, including the activation of myofibroblasts and the deposition of extracellular matrix (ECM).

    In a widely used model where pulmonary fibrosis is induced in mice using bleomycin, the administration of itaconate or its derivatives has shown significant anti-fibrotic effects. nih.govoup.com Studies have demonstrated that mice deficient in the enzyme ACOD1 (cis-aconitate decarboxylase), which is responsible for producing endogenous itaconate, experience more severe and persistent fibrosis. nih.govnih.gov Therapeutic administration of inhaled itaconate in these models was found to ameliorate the condition, highlighting its protective role. nih.gov One of the key mechanisms identified is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov For example, the derivative 4-octyl itaconate (4-OI) was shown to alleviate bleomycin-induced pulmonary fibrosis by activating Nrf2. nih.gov This activation helps to counter the fibroblast-myofibroblast differentiation, a critical step in fibrosis progression. mdpi.com Another derivative, dimethyl itaconate (DI), has also been shown to protect against TGF-β1-induced fibroblast-to-myofibroblast differentiation through the ROS/TXNIP signaling pathway. mdpi.com

    In vitro studies using human lung fibroblasts have further elucidated the direct anti-fibrotic effects of itaconate. When fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) were treated with itaconate, researchers observed a decrease in their proliferation, wound healing capacity, and expression of profibrotic genes. nih.govnih.gov This suggests a direct impact on the primary cells responsible for scar formation in the lungs.

    Table 1: Preclinical Findings of Itaconate and its Derivatives in Pulmonary Fibrosis Models

    Model System Compound Key Research Findings Reference
    Bleomycin-induced mouse model Itaconate Ameliorated fibrosis when administered therapeutically via inhalation. nih.gov nih.gov
    Bleomycin-induced mouse model 4-Octyl itaconate (4-OI) Significantly alleviated pulmonary fibrosis and the epithelial-mesenchymal transition (EMT) process in an Nrf2-dependent manner. nih.gov nih.gov
    Acod1 knockout mice (bleomycin-induced) Endogenous Itaconate Genetic deletion of the itaconate-producing enzyme Acod1 resulted in persistent and exacerbated pulmonary fibrosis. nih.govoup.comnih.gov nih.govoup.comnih.gov
    Human lung fibroblasts (from IPF patients) Itaconate Decreased fibroblast proliferation, wound healing capacity, and expression of fibronectin-1 (FN1) and IL1B. nih.gov nih.gov

    Prevention of Ferroptosis in Disease Contexts

    Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in the pathology of various diseases. This compound and its derivatives have emerged as potent inhibitors of ferroptosis, primarily through their ability to activate the Nrf2 antioxidant response pathway. nih.govmdpi.com

    The cell-permeable derivative, 4-octyl itaconate (4-OI), has been extensively studied in this context. In a mouse model of sepsis-induced acute lung injury, 4-OI was found to alleviate lung damage by inhibiting ferroptosis in macrophages. nih.gov This protective effect was mediated by the activation of Nrf2, which in turn increased the levels of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. nih.gov Similarly, in models of cisplatin-induced hearing loss, where ferroptosis of auditory cells is a contributing factor, 4-OI was shown to mitigate cell damage by activating the NRF2/HO-1 signaling pathway. nih.gov

    Mechanistically, itaconate derivatives like 4-OI can directly modify KEAP1, the protein that targets Nrf2 for degradation. nih.gov This modification stabilizes Nrf2, allowing it to accumulate and activate the transcription of numerous antioxidant genes that combat the oxidative stress central to ferroptosis. nih.govmdpi.com Beyond the Nrf2 pathway, itaconate has also been shown to directly alkylate and enhance the enzymatic activity of GPX4, providing another layer of protection against ferroptosis. ccmu.edu.cn

    Table 2: Protective Effects of Itaconate Derivatives Against Ferroptosis

    Disease Model/Context Compound Key Research Findings Reference
    Sepsis-induced acute lung injury (mice, macrophages) 4-Octyl itaconate (4-OI) Alleviated lung injury by inhibiting macrophage ferroptosis. Increased Nrf2 activation and GPX4 levels, and reduced lipid ROS. nih.gov nih.gov
    Cisplatin-induced ototoxicity (auditory cells, mice) 4-Octyl itaconate (4-OI) Protected auditory cells from cisplatin-induced ferroptosis, possibly by activating the NRF2/HO-1 signaling pathway. nih.gov nih.gov
    Acetaminophen-induced liver injury 4-Octyl itaconate (4-OI) Prevented ferroptosis by stabilizing SLC7A11 (restoring glutathione synthesis) and activating the Nrf2 pathway to upregulate GPX4 and iron-regulating proteins. mdpi.com mdpi.com
    Acute pancreatitis (mice) 4-Octyl itaconate (4-OI) Ameliorated acute pancreatitis and associated lung injury by suppressing ferroptosis. researchgate.net researchgate.net

    Neurodegenerative Disease Models

    The neuroprotective potential of this compound and its derivatives is an active area of preclinical research, with studies focusing on their anti-inflammatory and antioxidant properties in the context of neurodegeneration. portlandpress.com

    Parkinson's Disease Models

    In various preclinical models of Parkinson's disease (PD), itaconate and its derivatives have demonstrated the ability to protect dopaminergic neurons, the primary cell type lost in the disease. In a mouse model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), itaconate treatment was shown to attenuate motor deficits and inhibit the loss of dopamine (B1211576) neurons. nih.govresearchgate.net These protective effects were associated with a reduction in neuroinflammation, oxidative stress, and neuronal apoptosis. nih.govresearchgate.net

    A key mechanism underlying this neuroprotection is the inhibition of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.govmdpi.com Itaconate treatment suppressed the activation of the NLRP3 inflammasome in the brains of MPTP-treated mice. nih.gov Furthermore, in cell culture models using MPP+ (a toxic metabolite of MPTP), itaconate protected SH-SY5Y neuroblastoma cells by restoring the expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and NURR1 (a transcription factor crucial for dopamine neuron survival). mdpi.com The derivative 4-octyl itaconate has also shown microglia-dependent neuroprotective effects against toxins like rotenone (B1679576) and MPP+. orcid.orgdbcls.jp

    Effects on Neuronal Mitochondrial Functions and Viability

    Mitochondrial dysfunction is a cornerstone of neurodegenerative pathology. Itaconate's influence on neuronal mitochondria is complex and appears to be concentration-dependent.

    Studies using isolated brain mitochondria and cultured neurons have shown that itaconate can directly impact mitochondrial respiration. researchgate.netnih.govlsmu.lt At higher concentrations (e.g., 10 mM), itaconate was found to be toxic to cultured neurons, inducing apoptosis and inhibiting mitochondrial respiratory complexes I and IV, as well as ATP synthase. researchgate.netnih.gov It also decreased the mitochondrial calcium retention capacity, which can make neurons more vulnerable to excitotoxicity. researchgate.net

    Conversely, other research points to a protective role, particularly in the context of stress. Itaconate can be metabolized to itaconyl-CoA, which may influence mitochondrial metabolism. frontiersin.org In models of ischemia-reperfusion injury, itaconate treatment was shown to reduce neuronal death by slowing TCA cycle metabolism, inhibiting succinate dehydrogenase (SDH), and thereby minimizing the generation of reactive oxygen species (ROS) during reperfusion. scienceopen.com This suggests that by transiently modulating mitochondrial activity, itaconate can buffer against oxidative stress and improve neuronal survival under pathological conditions. scienceopen.commichaeljfox.org In allergic airway inflammation models, itaconate treatment was observed to improve mitochondrial morphology in the lung. nih.gov

    Table 3: Preclinical Findings of Itaconate in Neurodegenerative Disease Models

    Model System Compound Key Findings on Neuroprotection and Mitochondrial Function Reference
    MPTP-induced Parkinson's disease (mice) Itaconate Attenuated motor deficits, inhibited dopamine neuron loss, and suppressed neuroinflammation, oxidative stress, and apoptosis. nih.govresearchgate.net nih.govresearchgate.net
    MPP+-treated SH-SY5Y cells (in vitro PD model) Itaconate Inhibited neuronal damage and apoptosis; suppressed activation of the NLRP3 inflammasome. nih.govresearchgate.net nih.govresearchgate.net
    Rotenone/MPP+-treated cells (in vitro PD model) 4-Octyl itaconate (4-OI) Exerted microglia-dependent neuroprotective effects. orcid.orgdbcls.jp orcid.orgdbcls.jp
    Isolated rat brain mitochondria Itaconic acid At high concentrations, decreased phosphorylating respiration, inhibited Complexes I and IV, and reduced calcium retention capacity. researchgate.netnih.gov researchgate.netnih.gov
    Cultured cerebellar granule cells Itaconic acid At 10 mM concentration, was toxic and induced neuronal apoptosis. researchgate.netnih.gov researchgate.netnih.gov

    Itaconate Derivatives for Research and Mechanistic Probing

    Development and Properties of Cell-Permeable Derivatives (e.g., 4-Octyl Itaconate (4-OI), Dimethyl Itaconate (DI), 4-Monoethyl Itaconate (4-EI))

    The primary challenge in studying the intracellular effects of itaconate is its weak permeability across cell membranes due to its dicarboxylic acid structure, which is highly polar and hydrophilic. rsc.orgfrontiersin.org This has led to the synthesis and use of esterified, more lipophilic derivatives that can more readily enter cells. The most commonly studied derivatives are 4-octyl itaconate (4-OI), dimethyl itaconate (DI), and 4-monoethyl itaconate (4-EI). frontiersin.orgresearchgate.net

    4-Octyl Itaconate (4-OI): 4-OI is an esterified form of itaconate that is frequently used as a cell-permeable mimic. aai.org It is synthesized by the esterification of itaconate with 1-octanol. rsc.org The addition of the octyl group increases its lipophilicity, facilitating its passage across the cell membrane. aai.orgportlandpress.com Once inside the cell, 4-OI can be hydrolyzed by cellular esterases to release itaconate, thereby increasing intracellular itaconate levels. frontiersin.orgportlandpress.comcaymanchem.com However, some studies suggest that 4-OI is not converted into intracellular itaconate in resting or TLR-activated macrophages. researchgate.netnih.gov 4-OI possesses anti-inflammatory properties and has been shown to alkylate cysteine residues on proteins like Kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of the Nrf2 antioxidant response pathway. aai.orgcaymanchem.comglpbio.com Its thiol reactivity is considered similar to that of itaconate, making it a suitable surrogate for studying certain biological functions. frontiersin.orgglpbio.com

    Dimethyl Itaconate (DI): DI is another widely used cell-permeable derivative. frontiersin.orgguidetopharmacology.org As a methyl ester, it is predicted to have activated electrophilic properties. nih.gov This increased electrophilicity makes DI a more potent activator of the Nrf2 pathway compared to unmodified itaconate. portlandpress.comfrontiersin.org Unlike 4-OI, multiple studies have indicated that DI is not metabolized into itaconate intracellularly. portlandpress.comnih.govresearchgate.net Therefore, its biological effects are considered to be independent of intracellular itaconate generation and are likely driven by its own chemical reactivity and ability to induce electrophilic stress. researchgate.netnih.govchanrejournals.com DI has been shown to inhibit the production of certain pro-inflammatory cytokines, such as IL-6 and IL-12. guidetopharmacology.orgoup.com

    4-Monoethyl Itaconate (4-EI): 4-EI is another derivative developed for research purposes. Studies comparing it with other derivatives have shown that it yields only small quantities of intracellular itaconate upon administration to macrophages. researchgate.netnih.gov In contrast to the strong electrophilic stress response induced by DI and 4-OI, 4-EI does not induce such a response, behaving more similarly to unmodified itaconate in this regard. researchgate.netresearchgate.net

    The development of these derivatives has been crucial for advancing the understanding of itaconate's role in immunometabolism. However, the recognition that their mechanisms can diverge from that of endogenous itaconate has led to a more critical evaluation of experimental results obtained using these compounds. rsc.org

    DerivativeKey PropertyIntracellular Conversion to ItaconatePrimary Research Use
    4-Octyl Itaconate (4-OI)Cell-permeable due to octyl ester group aai.orgReported to be hydrolyzed by esterases, though some studies show no conversion frontiersin.orgresearchgate.netcaymanchem.comMimic endogenous itaconate functions, Nrf2 activation aai.orgcaymanchem.com
    Dimethyl Itaconate (DI)Highly cell-permeable, more electrophilic than itaconate portlandpress.comfrontiersin.orgGenerally not metabolized into itaconate portlandpress.comnih.govInduce electrophilic stress, potent Nrf2 activation guidetopharmacology.orgchanrejournals.com
    4-Monoethyl Itaconate (4-EI)Cell-permeable mono-esterYields only small amounts of intracellular itaconate researchgate.netComparative studies, does not induce strong electrophilic stress researchgate.net

    Comparative Mechanistic Effects of Itaconate and Its Derivatives

    While itaconate derivatives were designed to mimic the parent compound, research has revealed significant differences in their mechanistic effects. rsc.orgnih.gov These divergences are critical for interpreting experimental data and understanding the true biological roles of endogenous itaconate.

    A key difference lies in the induction of electrophilic stress. DI and 4-OI are potent inducers of a strong electrophilic stress response, whereas itaconate and 4-EI are not. researchgate.netresearchgate.net This property is linked to their enhanced ability to activate the Nrf2 pathway by modifying cysteine residues on its negative regulator, KEAP1. portlandpress.comchanrejournals.com While endogenous itaconate can activate Nrf2, it is a much weaker activator than 4-OI or DI. portlandpress.com

    The effects on inflammatory pathways also differ. DI and 4-OI have been shown to inhibit the induction of IκBζ, a key regulator in the IL-17 inflammatory pathway, and subsequently suppress the secretion of cytokines like IL-6. researchgate.netchanrejournals.com In contrast, unmodified itaconate has a minimal impact on IκBζ and IL-6 levels. researchgate.net

    Furthermore, the derivatives exhibit distinct effects on inflammasome regulation and type I interferon (IFN) signaling. Itaconate treatment suppresses the secretion of IL-1β but has been found to strongly enhance the production of IFN-β induced by lipopolysaccharide (LPS). nih.govresearchgate.net Conversely, DI and 4-OI inhibit IFN-β secretion. nih.govresearchgate.net

    Another critical point of divergence is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). Endogenous itaconate is a known inhibitor of SDH. portlandpress.com However, DI does not inhibit SDH, which is consistent with it not being converted to itaconate intracellularly. portlandpress.com There is also no clear evidence that 4-OI directly inhibits SDH. portlandpress.comjci.org This indicates that the immunomodulatory effects observed with DI and 4-OI may be independent of SDH inhibition, a key mechanism of action for unmodified itaconate. jci.org

    These findings underscore the importance of using unmodified itaconate in mechanistic studies to accurately delineate its physiological functions, as derivatives can exhibit off-target or distinct effects. rsc.orgresearchgate.net

    MechanismItaconate4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DI)
    SDH InhibitionYes portlandpress.comNo direct evidence portlandpress.comjci.orgNo portlandpress.com
    Nrf2 ActivationWeak activator portlandpress.comStrong activator portlandpress.comchanrejournals.comStrong activator portlandpress.comfrontiersin.org
    Electrophilic StressNo/Weak researchgate.netStrong researchgate.netresearchgate.netStrong researchgate.netresearchgate.net
    IκBζ InhibitionMinimal impact researchgate.netYes researchgate.netYes researchgate.netchanrejournals.com
    Type I IFN SecretionEnhances nih.govresearchgate.netInhibits nih.govresearchgate.netInhibits nih.govresearchgate.net

    Strategies for Itaconate Delivery and Prodrug Development in Research

    Given the poor cell permeability of itaconate, significant research has focused on developing effective delivery systems and prodrugs to enhance its bioavailability and facilitate its study. nih.govacs.org

    Prodrug Development: A major strategy involves creating prodrugs, which are inactive or less active molecules that are converted into the active drug (itaconate) within the body. technologynetworks.com Researchers have synthesized various itaconate prodrugs by pairing itaconic acid or its monoesters (like 1-methyl itaconate and 4-methyl itaconate) with different pro-moieties. nih.govacs.org These include FDA-approved promoieties such as:

    Pivaloyloxymethyl (POM)

    Isopropyloxycarbonyloxymethyl (POC)

    (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL)

    3-(hexadecyloxy)propyl (HDP)

    Studies have shown that POC-based prodrugs, in particular, exhibit favorable stability, permeability, and pharmacokinetic profiles, releasing micromolar concentrations of itaconic acid or its active methyl esters upon oral administration. nih.govacs.org These developments are paving the way for orally available itaconate-based therapeutics. acs.orgtechnologynetworks.com For instance, a topical prodrug of 4-methyl itaconate, termed SCD-153, was designed to penetrate the skin barrier and was found to inhibit the immune response that attacks hair follicles in models of alopecia areata. jhu.edubioengineer.org

    Microparticle-Based Delivery: Another promising approach is the use of microparticle (MP)-based delivery systems. biorxiv.orgnih.gov This strategy is particularly useful for targeting macrophages, which readily phagocytose microparticles. Researchers have developed degradable polyester (B1180765) polymer microparticles containing itaconate, such as poly(itaconate-co-dodecanediol) or poly(dodecyl itaconate). biorxiv.orgresearchgate.net These micron-scale spheres (around 1.5 µm) are internalized by macrophages, and the polymer backbone is subsequently degraded, releasing itaconate directly into the cell. biorxiv.orgnih.govresearchgate.net This method has been shown to effectively inhibit oxidative metabolism and modulate inflammatory responses in macrophages, consistent with the known mechanisms of itaconate. aai.orgbiorxiv.orgnih.gov

    Other Nanocarrier Systems: Other advanced delivery systems are also being explored. Liposomal formulations of sodium itaconate and solid lipid nanoparticles of 4-octyl itaconate have been developed to enhance cell permeability and provide targeted delivery to liver macrophages. utwente.nl Additionally, metal-organic frameworks (MOFs), such as itaconate-encapsulated zeolitic imidazolate framework-8 (IA-ZIF-8) nanoparticles, have been designed as pH-responsive drug carriers. mdpi.com These nanoparticles can be immobilized in hydrogel microspheres for sustained release, offering a potential therapeutic strategy for conditions like osteoarthritis. mdpi.com

    Synthetic Methodologies for Research-Grade Itaconate and Derivatives

    The availability of high-purity itaconate and its derivatives is essential for research. Both chemical and biological methods are used for production, though chemical synthesis is often preferred for creating specific research-grade derivatives.

    Synthesis of Itaconic Acid: Historically, one of the earliest chemical methods for synthesizing itaconic acid was the pyrolysis of citric acid, followed by the hydrolysis of the resulting itaconic anhydride. rsc.orgrsc.orgresearchgate.net Other chemical methods, such as the carboxylation of aconitic acid, have also been developed. rsc.orgrsc.org While microbial fermentation using fungi like Aspergillus terreus is the preferred method for large-scale commercial production, chemical synthesis remains a valuable tool for laboratory-scale production and isotopic labeling. rsc.orgnih.govrsc.org

    Synthesis of Itaconate Derivatives: Research-grade derivatives like DI and 4-OI are typically produced through the chemical esterification of itaconic acid. rsc.orgresearchgate.net

    Dimethyl Itaconate (DI): DI can be synthesized by the esterification of itaconate with methanol, using sulfuric acid (H₂SO₄) as a catalyst. rsc.org It can also be incorporated into polyester materials via one-pot polycondensation using methylated carboxylate monomers in the presence of a radical inhibitor. nih.gov

    4-Octyl Itaconate (4-OI): The synthesis of 4-OI involves the esterification of itaconate with 1-octanol. rsc.org Early methods used an acid catalyst. rsc.org However, achieving selective esterification at the C4 carboxyl group can be challenging. More advanced and environmentally friendly one-step methods have been developed using lipase (B570770) enzymes as catalysts, which can achieve very high yield (>98%) and selectivity (>99%) for 4-OI. rsc.orgacs.org

    The synthesis of unsaturated polyesters and poly(ester amide)s from itaconic acid presents unique challenges due to the reactivity of its α,β-unsaturated double bond, which can lead to undesired side reactions. mdpi.com Specific synthetic strategies, such as using radical inhibitors or employing multi-step processes, have been developed to overcome these issues and produce well-defined itaconate-based polymers for research. nih.govmdpi.com

    Advanced Research Methodologies and Future Directions in Sodium Itaconate Biology

    Omics Approaches (e.g., Proteomics for Itaconation Sites, Metabolomics for Pathway Elucidation)

    Advanced "omics" technologies are providing unprecedented insights into the multifaceted roles of sodium itaconate in cellular biology. These high-throughput methods allow for a global analysis of molecules, offering a comprehensive view of how itaconate influences cellular processes.

    Proteomics has been instrumental in identifying protein "itaconation," a post-translational modification where itaconate directly attaches to cysteine residues on proteins. frontiersin.org This modification can alter protein function and has been identified on a variety of proteins involved in inflammation, signal transduction, and cell death. frontiersin.org Untargeted mass spectrometry has been employed to identify proteins with alkylated cysteine residues in response to itaconate, revealing a broad range of molecular targets. nih.gov This approach helps to elucidate the direct molecular mechanisms by which itaconate exerts its effects.

    Metabolomics , the large-scale study of small molecules, has been crucial for understanding how itaconate production and its subsequent metabolic fate impact cellular metabolism. frontiersin.org By tracing the metabolism of isotope-labeled itaconate, researchers have confirmed its conversion to intermediates like itaconyl-CoA, mesaconate, and citramalate. biorxiv.org These studies have also revealed that itaconate administration influences branched-chain amino acid metabolism and succinate (B1194679) levels, highlighting its impact on key metabolic pathways. biorxiv.org Metabolomic analyses have shown that itaconate can reduce the levels of several tricarboxylic acid (TCA) cycle metabolites, including α-ketoglutarate, malate, and fumarate (B1241708), while causing an accumulation of succinate. uni.lu This detailed mapping of metabolic changes provides a clearer picture of itaconate's role as a central metabolic regulator.

    Table 1: Key Omics Approaches in this compound Research

    Omics ApproachApplication in Itaconate ResearchKey Findings
    Proteomics Identification of protein itaconation sites.Itaconate modifies cysteine residues on proteins involved in inflammation and metabolism. frontiersin.org
    Metabolomics Elucidation of itaconate metabolic pathways and its impact on cellular metabolism.Itaconate is converted to itaconyl-CoA, mesaconate, and citramalate; it also alters TCA cycle and amino acid metabolism. biorxiv.orguni.lu
    Transcriptomics Analysis of gene expression changes in response to itaconate.Itaconate and its derivatives can alter the expression of genes related to inflammation and metabolism. frontiersin.org

    These omics-based strategies are essential for building a complete understanding of this compound's biological functions, from direct protein interactions to its influence on global metabolic and gene expression networks.

    Epigenetic Regulation Studies (e.g., DNA Methylation, Histone Modifications, Chromatin Accessibility)

    Emerging research indicates that this compound plays a significant role in epigenetic regulation, influencing gene expression without altering the DNA sequence itself. These mechanisms include DNA methylation, histone modifications, and changes in chromatin accessibility.

    Studies have shown that itaconate can impact DNA methylation . In models of sepsis and tuberculosis, itaconate, along with succinate, has been shown to induce DNA hypermethylation, which is associated with immune tolerance. pnas.org This effect is linked to the regulation of DNA methyltransferase (DNMT) enzymes. pnas.org Specifically, itaconate accumulation has been connected to the nuclear localization of DNMT3B. pnas.org Furthermore, itaconate has been identified as an inhibitor of Ten-Eleven Translocation (TET) enzymes, which are responsible for DNA demethylation. frontiersin.orgnih.govportlandpress.com By inhibiting TET2, itaconate can dampen inflammatory responses. nih.gove-century.us

    The influence of itaconate on histone modifications is another area of active investigation. While some studies suggest that itaconate may not directly modify histones, it can indirectly affect histone methylation by influencing the levels of S-adenosylmethionine (SAM), a universal methyl donor. oup.comnih.gov

    Research into chromatin accessibility has revealed that itaconate can alter the landscape of the genome, making certain gene regions more or less accessible to transcription factors. frontiersin.org For example, itaconate has been shown to decrease the binding of the transcription factor RORγt to the promoter of the Il17a gene, a key cytokine in Th17 cell differentiation. nih.govnih.gov This is achieved by altering the chromatin accessibility at this specific gene locus. nih.govnih.gov These findings highlight itaconate's ability to fine-tune gene expression by modulating the physical structure of chromatin. multiplesclerosisnewstoday.com

    Table 2: Itaconate's Role in Epigenetic Regulation

    Epigenetic MechanismEffect of ItaconateKey Molecular Targets
    DNA Methylation Induces DNA hypermethylation. pnas.orgTET enzymes (inhibition). frontiersin.orgnih.govportlandpress.com
    Histone Modifications Indirectly influences histone methylation. nih.govS-adenosylmethionine (SAM) levels. nih.gov
    Chromatin Accessibility Alters chromatin structure. frontiersin.orgRORγt binding sites. nih.govnih.gov

    Mitochondrial Dynamics and Bioenergetic Research

    Mitochondria are central to the biological activity of this compound, serving as both the site of its synthesis and a primary target of its effects. frontiersin.org Research in this area focuses on how itaconate influences mitochondrial dynamics—the balance between mitochondrial fission and fusion—and cellular bioenergetics.

    Itaconate is produced in the mitochondrial matrix from the TCA cycle intermediate cis-aconitate. frontiersin.org Its most well-characterized mitochondrial function is the competitive inhibition of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. biorxiv.orgfrontiersin.orgjci.org This inhibition leads to a reduction in mitochondrial oxygen consumption and an accumulation of succinate. frontiersin.orgelifesciences.org The impact of itaconate on SDH activity has been shown to be a key factor in reprogramming mitochondrial metabolism in activated immune cells. elifesciences.org

    Studies on mitochondrial dynamics have shown that these processes are crucial for macrophage function. portlandpress.com While direct studies on itaconate's role in mitochondrial fission and fusion are ongoing, its influence on mitochondrial metabolism suggests a potential regulatory role. Itaconate has been observed to affect mitochondrial morphology in the context of allergic airway inflammation. nih.gov

    In terms of bioenergetics, itaconate's inhibition of SDH has profound effects. It leads to a decrease in oxidative phosphorylation and a shift towards glycolysis. frontiersin.orgnih.gov This metabolic reprogramming is a hallmark of the inflammatory response in macrophages. portlandpress.com Metabolomic studies have further detailed the impact of itaconate on mitochondrial metabolism, showing a reduction in various TCA cycle intermediates. uni.lu

    Table 3: Itaconate's Influence on Mitochondrial Function

    Mitochondrial ProcessEffect of ItaconateKey Findings
    Mitochondrial Respiration Inhibits oxygen consumption. frontiersin.orgCompetitively inhibits succinate dehydrogenase (SDH/Complex II). biorxiv.orgjci.org
    Metabolic Reprogramming Shifts metabolism from oxidative phosphorylation to glycolysis. nih.govLeads to succinate accumulation and reduction of other TCA cycle intermediates. uni.lu
    Mitochondrial Dynamics Influences mitochondrial morphology. nih.govThe precise role in fission and fusion is an active area of research.

    Autophagy and Cell Death Pathway Investigations (e.g., Pyroptosis)

    This compound is increasingly recognized for its ability to modulate critical cellular processes like autophagy and programmed cell death, including pyroptosis.

    Autophagy , a cellular recycling process, can be induced by itaconate and its derivatives. e-century.us In microglia, itaconate has been found to upregulate autophagy-promoting proteins like LC3 and beclin-1, while downregulating the autophagy inhibitor p62. e-century.us This induction of autophagy can enhance the phagocytic function of macrophages and reduce inflammation. e-century.us In the context of autoimmune hepatitis, itaconate has been shown to suppress autophagy in dendritic cells by activating the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Furthermore, itaconate can regulate TFEB-mediated autophagy to alleviate hyperoxia-induced bronchopulmonary dysplasia. nih.gov

    Pyroptosis is a form of inflammatory cell death, and itaconate and its derivatives have been shown to inhibit this process. Dimethyl itaconate (DI), a cell-permeable analog, can ameliorate macrophage pyroptosis and reduce the expression of the inflammatory cytokine IL-1β. nih.govspandidos-publications.com The derivative 4-octyl itaconate (4-OI) has been found to block GSDMB-mediated pyroptosis by inactivating granzyme A. hep.com.cn It has also been shown to alleviate GSDME-mediated pyroptosis in colitis models. acs.org However, in some contexts, such as in tissue-resident alveolar macrophages, itaconate has been reported to augment NLRP3 inflammasome activation and related pyroptosis. ersnet.org

    Table 4: Itaconate's Modulation of Autophagy and Pyroptosis

    Cellular ProcessEffect of Itaconate/DerivativesKey Mechanisms/Pathways
    Autophagy Can induce or suppress autophagy depending on the cell type and context. e-century.usnih.govUpregulation of LC3 and beclin-1; PI3K/AKT/mTOR signaling. e-century.usnih.gov
    Pyroptosis Generally inhibits pyroptosis. nih.govhep.com.cnInhibition of GSDMB and GSDME-mediated pathways; regulation of NLRP3 inflammasome. hep.com.cnacs.orgersnet.org

    Applications in Biomaterial Science for Immunomodulatory Research

    The immunomodulatory properties of this compound have spurred significant interest in its application within biomaterial science. The goal is to develop materials that can locally deliver itaconate to modulate the immune response, particularly in the context of tissue repair and inflammation.

    One promising approach is the incorporation of itaconate into polymer-based delivery systems . Researchers have developed polyester (B1180765) materials that incorporate itaconate into their backbone, allowing for its sustained release through hydrolytic degradation. nih.gov These itaconate-containing polymers have demonstrated immunoregulatory effects on macrophage polarization in vitro and have shown the ability to promote the resolution of inflammation in vivo. nih.gov Microparticle-based strategies are also being explored for the intracellular delivery of itaconate to macrophages. biorxiv.orgbiorxiv.org For instance, degradable polyester microparticles have been shown to be phagocytosed by macrophages, leading to intracellular itaconate release and subsequent modulation of inflammatory responses. biorxiv.orgbiorxiv.org

    Another innovative strategy involves the use of nanoparticles for targeted itaconate delivery. In the context of osteoarthritis, itaconate-encapsulated zeolitic imidazolate framework-8 (IA-ZIF-8) nanoparticles have been developed. mdpi.comnih.gov These nanoparticles can be further immobilized in hydrogel microspheres for sustained, pH-responsive release within the joint, demonstrating anti-inflammatory and anti-oxidative stress effects. mdpi.comnih.gov Liposomal formulations of this compound are also being investigated to improve cell permeability and target liver macrophages in conditions like non-alcoholic steatohepatitis (NASH). utwente.nl Additionally, biomimetic nanoparticles have been designed to deliver itaconic acid to inhibit M1 macrophage pyroptosis. oup.com

    The development of itaconate-releasing coatings for implantable medical devices is another area of interest. A dimethyl itaconate (DMI) coating on immunomodulatory biomaterials has been shown to promote the adhesion of anti-inflammatory M2 macrophages and improve cardiac function after myocardial infarction. frontiersin.org

    These biomaterial-based approaches offer a promising avenue for harnessing the therapeutic potential of itaconate by providing controlled and targeted delivery, thereby enhancing its efficacy and minimizing potential systemic effects. nih.govmdpi.com

    Advanced Analytical Methods for Itaconate Detection and Quantification in Biological Matrices

    Accurate and sensitive detection and quantification of itaconate in biological samples such as plasma, cells, and tissues are crucial for understanding its physiological and pathological roles. A variety of advanced analytical methods have been developed to meet this need.

    Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for itaconate analysis due to its high sensitivity and selectivity. lcms.czwaters.com Various chromatographic approaches have been employed, including reversed-phase (RP) LC, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography. lcms.czwaters.com Tandem mass spectrometry (MS/MS) is often used for detection, providing specific and quantifiable measurements. nih.gov Methods have been developed to simultaneously quantify itaconate and its isomers, mesaconate and citraconate, as well as other related TCA cycle intermediates. nih.gov Sample preparation is a critical step, often involving protein precipitation or more advanced techniques like solid-phase extraction to remove interfering substances from the biological matrix. lcms.czwaters.com

    Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for itaconate quantification. nih.gov This method typically requires derivatization of the analytes to make them volatile, which can sometimes lead to artefactual conversions. nih.gov

    Other techniques that have been used for itaconate analysis include nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-ultraviolet detection (LC-UV) . nih.gov While these methods can be useful, they generally offer lower sensitivity compared to mass spectrometry-based approaches. nih.gov

    The development of robust and validated analytical methods is essential for advancing our understanding of itaconate biology and for its potential translation into clinical biomarkers or therapeutics. nih.gov

    Table 5: Analytical Methods for Itaconate Detection

    Analytical TechniqueKey FeaturesCommon Applications
    LC-MS/MS High sensitivity, high selectivity, can quantify isomers. lcms.cznih.govQuantification in plasma, cell extracts, and tissues. nih.govlcms.cz
    GC-MS High sensitivity and specificity, requires derivatization. nih.govQuantification in various biological samples.
    NMR Spectroscopy Provides structural information, lower sensitivity. nih.govStructural analysis and quantification at higher concentrations.
    LC-UV Lower sensitivity, prone to interference. nih.govBasic quantification in less complex samples.

    Q & A

    Q. What are the primary mechanisms by which sodium itaconate modulates the NRF2 pathway in inflammatory models?

    this compound and its derivatives (e.g., 4-octyl itaconate) activate the NRF2 pathway through alkylation of KEAP1, which disrupts KEAP1-NRF2 binding, enabling NRF2 to translocate to the nucleus and upregulate antioxidant response elements. Experimental validation involves measuring NRF2 nuclear translocation via immunofluorescence and quantifying downstream targets (e.g., HO-1, NQO1) using qPCR or western blotting. Comparative studies show that 4-octyl itaconate induces stronger electrophilic stress than unmodified itaconate, leading to more potent NRF2 activation .

    Q. How can researchers design in vitro experiments to assess this compound’s anti-inflammatory effects?

    Key steps include:

    • Cell models : Use immune cells (e.g., macrophages) or epithelial cells (e.g., A549) under inflammatory stimuli (e.g., LPS, IFN-γ).
    • Dose optimization : Titrate this compound (typical range: 0.1–20 mM) to avoid cytotoxicity (validate via MTT/ATP assays).
    • Readouts : Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and analyze transcriptomic changes using microarrays or RNA-seq. For example, microarray data from IAV-infected A549 cells revealed that itaconate weakly downregulates pro-inflammatory genes compared to derivatives like DI (dimeric itaconate) .

    Q. What methodologies are recommended to evaluate this compound’s impact on metabolic pathways?

    • Metabolomics : Use LC-MS to quantify itaconate levels and its derivatives in cell lysates or serum.
    • Proteomics : Perform untargeted proteomic analysis (e.g., in AML12 hepatocytes) to identify upregulated pathways, such as fatty acid β-oxidation enzymes (CPT1a, CPT2) .
    • Functional assays : Couple with Seahorse assays to measure mitochondrial respiration and lipid utilization under itaconate treatment .

    Advanced Research Questions

    Q. How can transcriptomic and proteomic data discrepancies be reconciled when studying this compound’s effects?

    Transcriptomic analyses (e.g., microarray data) may show weak gene expression changes, while proteomics reveals significant protein-level regulation (e.g., oxidative phosphorylation enzymes). To resolve this:

    • Perform time-course experiments to capture delayed protein synthesis.
    • Integrate multi-omics datasets using tools like WGCNA or pathway enrichment analysis (e.g., GO term analysis in S13 Fig) .
    • Validate findings with orthogonal methods (e.g., western blotting for CPT1a upregulation) .

    Q. What experimental strategies address contradictory results between in vitro and in vivo models of this compound’s osteoclast inhibition?

    Contradictions arise due to differences in bioavailability, metabolite stability, and microenvironmental factors. Solutions include:

    • Pharmacokinetic profiling : Measure itaconate concentrations in serum and tissues via LC-MS.
    • Cell-specific knockout models : Use LysM-Cre or osteoclast-specific Cre mice to isolate NRF2-dependent effects.
    • Comparative studies : Test both unmodified itaconate and 4-OI in parallel, as 4-OI’s stronger electrophilicity may drive divergent outcomes .

    Q. How can CRISPRi-based co-essentiality analysis identify novel itaconate resistance mechanisms in pathogens?

    In Mycobacterium tuberculosis, CRISPRi silencing of co-essential gene clusters (e.g., mutA, citE, ppe2) under itaconate stress reveals defense pathways. Key steps:

    • Library design : Target genes co-essential with itaconate metabolism using MtbTnSeq data.
    • Phenotypic screening : Assess growth defects in propionate media with/without itaconate (e.g., 1–10 µM).
    • Validation : Confirm hits via complementation assays or targeted metabolomics (e.g., succinate dehydrogenase activity) .

    Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in high-throughput screens?

    • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
    • Hierarchical clustering : Group genes/proteins by expression patterns across doses (e.g., S11 Fig’s 100 most significant DEGs) .
    • False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to microarray or RNA-seq data to reduce type I errors .

    Methodological Best Practices

    How should researchers formulate PICOT-compliant questions for this compound studies?

    Use the PICOT framework:

    • Population : Cell type/animal model (e.g., Irg1KO mice).
    • Intervention : this compound dose/derivative (e.g., 4-OI at 0.5 mM).
    • Comparison : Untreated vs. treated, or wild-type vs. knockout models.
    • Outcome : Quantitative metrics (e.g., cytokine levels, osteoclast count).
    • Time : Duration of exposure (e.g., 24 h in vitro, 14 days in vivo). Example: “In Irg1KO macrophages (P), does 4-OI treatment (I) compared to untreated controls (C) reduce IL-6 secretion (O) after 24 h (T)?” .

    Q. What criteria ensure rigorous experimental design in this compound research?

    • Feasibility : Pilot studies to optimize dose and assay conditions.
    • Controls : Include vehicle (e.g., DMSO) and biological controls (e.g., KEAP1 knockdown).
    • Reproducibility : Report detailed protocols per BJOC guidelines (e.g., compound characterization, LC-MS parameters) .
    • Ethics : Adhere to ARRIVE guidelines for animal studies .

    Data Interpretation and Reporting

    Q. How should contradictory findings between this compound and its derivatives be reported?

    • Contextualize mechanisms : Highlight differences in electrophilicity (e.g., 4-OI’s alkylation capacity vs. unmodified itaconate’s metabolic effects) .
    • Comparative tables : Summarize EC₅₀ values, NRF2 activation levels, and cytokine inhibition across derivatives.
    • Limitations section : Discuss bioavailability and off-target effects (e.g., STING pathway inhibition by 4-OI) .

    Q. What metadata standards are critical for sharing this compound datasets?

    Include:

    • Experimental conditions : Carbon source (e.g., propionate vs. glucose), MOI, cell confluence.
    • Analytical parameters : LC-MS ionization mode, RNA-seq read depth.
    • Data repositories : Deposit raw data in public databases (e.g., GEO for transcriptomics, PRIDE for proteomics) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.